2-Amino-6-chloropyridine-3,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-6-chloropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTHXARAGRKGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304367 | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51768-01-5 | |
| Record name | 51768-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a high-yield synthesis pathway for 2-amino-6-chloropyridine-3,5-dicarbonitrile, an important intermediate in medicinal chemistry. The described method is a one-pot reaction involving readily available starting materials.
I. Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a condensation reaction followed by cyclization and chlorination. The reaction proceeds from malononitrile and triethyl orthoformate in the presence of pyridine, followed by treatment with concentrated hydrochloric acid.
II. Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is prepared.[1]
-
The mixture is heated to reflux for 20 minutes.[1]
-
After the reflux period, concentrated HCl is added to the reaction mixture at a temperature of 80°C.[1]
-
The mixture is then cooled to room temperature, and water is added to precipitate the product.[1]
-
The resulting precipitate is collected by filtration.[1]
-
The collected solid is washed successively with water, ethanol, and diethyl ether to afford the final product, this compound.[1]
III. Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 96% | [1] |
| Molar Ratio (malononitrile:triethyl orthoformate:pyridine) | 2:1:1 | [1] |
| Reaction Temperature (HCl addition) | 80°C | [1] |
| Reflux Time | 20 minutes | [1] |
IV. Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound and its derivatives.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, several parameters are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₄ | PubChem[1] |
| Molecular Weight | 178.58 g/mol | PubChem[1], ChemicalBook[2] |
| Appearance | Gray solid | ChemicalBook[3] |
| Melting Point | 280 °C | ChemicalBook[2][3] |
| Boiling Point (Predicted) | 372.6 ± 42.0 °C | ChemicalBook[2][3] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | ChemicalBook[2][3] |
| pKa (Predicted) | -3.75 ± 0.10 | ChemicalBook[2][3] |
| LogP (XLogP3) | 1.5 | PubChem[1] |
| Solubility | No experimental data available | N/A |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized methods applicable to this class of organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For pure substances, this range is typically narrow.
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Approximately 10-20 mg of the compound is placed into a series of test tubes.
-
To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane) is added.
-
The tubes are agitated or vortexed for 1-2 minutes at room temperature.
-
The solubility is observed and categorized as soluble (clear solution), partially soluble (some solid remains), or insoluble (no visible dissolution).
pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A series of buffer solutions with a range of known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution to a constant final concentration.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different absorption is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Methodology:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient (P).
Biological Context and Potential Applications
While direct signaling pathway involvement for this compound is not extensively documented, the aminopyridine-3,5-dicarbonitrile core is of significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for various therapeutic applications:
-
Adenosine Receptor Agonists: A new series of amino-3,5-dicyanopyridines have been synthesized and evaluated as analogues of the adenosine hA2B receptor agonist BAY60-6583. Several compounds in this series displayed EC50 values in the nanomolar range, acting as partial agonists. One derivative was identified as a full agonist, and another was found to be more active than the parent compound.
-
Anticancer Activity: A one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported. These compounds were evaluated for their anti-cancer activity, with some showing potent cytotoxicity against various cancer cell lines.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study and application of this compound and its derivatives.
References
An In-depth Technical Guide to 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This technical guide provides a comprehensive overview of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a key intermediate in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and structural data.
Chemical Identity and Properties
This compound is a highly functionalized pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and two cyano groups, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 51768-01-5[1][2][3][4] |
| Molecular Formula | C₇H₃ClN₄[1][2] |
| IUPAC Name | This compound[4] |
| Synonyms | 2-Amino-6-chloro-3,5-dicyanopyridine, 2-amino-6-chloro-3,5-pyridinedicarbonitrile[2][4] |
| InChI | InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12)[4] |
| SMILES | NC1=NC(=C(C=C1C#N)C#N)Cl[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 178.58 g/mol [1][2] |
| Appearance | Gray solid[2] |
| Melting Point | 280 °C[2][3] |
| Boiling Point (Predicted) | 372.6 ± 42.0 °C[2][3] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³[2][3] |
| pKa (Predicted) | -3.75 ± 0.10[2][3] |
| Storage Temperature | 2-8°C[2][3] |
Chemical Structure
The structure of this compound is characterized by a pyridine ring substituted at key positions, which dictates its reactivity.
Caption: 2D representation of this compound.
Experimental Protocols
This compound is often synthesized as an intermediate for further chemical transformations. A documented experimental protocol is detailed below.[5]
Materials:
-
Starting material for the synthesis (not specified in the source, but likely a precursor that can be cyclized and chlorinated)
-
Concentrated HCl
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
The reaction mixture to form the precursor is allowed to reflux for 20 minutes.
-
Concentrated HCl is added at 80°C.
-
The mixture is then cooled to room temperature.
-
Water (20 ml) is added, leading to the formation of a precipitate.
-
The precipitate is collected by filtration.
-
The collected solid is washed successively with water, ethanol, and diethyl ether.
-
This process yields this compound.
Yield: 96%[5]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for the target compound.
This compound can be further reacted to produce other valuable chemical intermediates.[5]
Materials:
-
This compound (3 g, 16.8 mmol)
-
Copper(II) chloride (CuCl₂) (3.39 g, 25.2 mmol)
-
Isopentyl nitrite (2.95 g, 25.2 mmol)
-
Dry acetonitrile (CH₃CN) (150 ml)
-
Hydrochloric acid (2 N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound and CuCl₂ in dry CH₃CN is prepared.
-
Isopentyl nitrite is added to the solution.
-
The mixture is heated at 65°C for 5 hours.
-
After cooling to room temperature, the solution is acidified to pH=3 with 2 N HCl.
-
The product is extracted with CH₂Cl₂ (3 x 50 ml).
-
The combined organic layers are dried with Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography using CH₂Cl₂ as the eluent to yield 2,6-dichloropyridine-3,5-dicarbonitrile.
Yield: 89%[5]
This reaction pathway highlights the utility of the amino group as a leaving group in a Sandmeyer-type reaction to introduce a second chlorine atom.
Caption: Reaction pathway from the title compound to a dichloro derivative.
Applications in Research and Development
Pyridine derivatives are crucial scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs.[5] Functionalized pyridines like this compound are valuable starting materials for the synthesis of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of multiple reactive sites—the amino group, the chloro atom, and the nitrile functionalities—allows for diverse chemical modifications to generate libraries of novel compounds for drug discovery programs.[6][7]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-AMINO-6-CHLORO-3,5-DICYANOPYRIDINE | 51768-01-5 [chemicalbook.com]
- 3. 2-AMINO-6-CHLORO-3,5-DICYANOPYRIDINE | 51768-01-5 [amp.chemicalbook.com]
- 4. This compound | C7H3ClN4 | CID 295901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. Possessing a versatile scaffold, these molecules have been the subject of intensive research, revealing a spectrum of biological activities, most notably in the realms of oncology and potentially as antimicrobial agents. This document provides a comprehensive overview of their synthesis, biological activities with a focus on anticancer properties, and the underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this exciting area.
Anticancer Activity: A Primary Therapeutic Avenue
The most profound biological activity exhibited by this compound derivatives to date is their potent and selective anticancer effects. Numerous studies have highlighted their ability to inhibit the proliferation of various cancer cell lines, with a key mechanism of action identified as the inhibition of Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Anticancer Activity Data
The cytotoxic potential of these derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below for comparative analysis.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | 2-amino-4-phenyl-6-(ethylamino)pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.45 | [1] |
| S2 | 2-amino-4-phenyl-6-(p-tolylamino)pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.85 | [1] |
| S3 | 2-amino-4-phenyl-6-aminopyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.1 | [1] |
| S4 | 2-amino-4-phenyl-6-anilinopyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.56 | [1] |
| 5b | 6-Amino-1-(2-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
| 5c | 6-Amino-1-(4-chlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
| 5e | 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
| 5g | 6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
| 5k | 6-Amino-1-(4-chlorobenzyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
| 5l | 6-Amino-1-(2,4-dichlorobenzyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
| 5n | 6-Amino-4-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glioblastoma | Not specified | [2] |
Note: While the study on compounds 5b, 5c, 5e, 5g, 5k, 5l, and 5n demonstrated potent anti-cancer activity in glioblastoma cell lines, specific IC50 values were not provided in the referenced literature.
Mechanism of Action: Targeting the Cell Cycle Engine
A significant body of evidence points towards the inhibition of Cyclin-Dependent Kinase 2 (CDK2) as a primary mechanism by which these pyridine derivatives exert their anticancer effects. CDK2, in complex with Cyclin E, is a crucial regulator of the G1 to S phase transition in the cell cycle. By inhibiting CDK2, these compounds effectively halt cell cycle progression and induce apoptosis in cancer cells.
Antimicrobial Activity: An Area for Future Exploration
While the primary focus of research has been on the anticancer properties of this compound derivatives, the broader class of substituted pyridines has shown promise as antimicrobial agents. However, at the time of this review, specific studies detailing the antimicrobial and antifungal activities, including Minimum Inhibitory Concentration (MIC) values, for 2-amino-6-chloro pyridine-3,5-dicarbonitrile derivatives are not available in the public domain. Research on related 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has demonstrated activity against various bacterial strains, suggesting that the 6-chloro analogues warrant investigation in this therapeutic area.
Experimental Protocols
To aid researchers in the synthesis and evaluation of these promising compounds, detailed experimental protocols for key procedures are provided below.
Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
This protocol describes a one-pot multicomponent reaction for the synthesis of various 6-substituted aminopyridine derivatives.
Materials:
-
Arylidine (0.06 mol)
-
Various primary amines (e.g., ethylamine, p-toluidine, aniline) or ammonium acetate (0.069 mol)
-
Anhydrous Zinc Chloride (ZnCl2) (0.09 mol)
-
Dry Ethanol (20 ml)
-
Methanol
Procedure:
-
In a round-bottom flask, combine the arylidine (0.06 mol), the selected primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl2 (0.09 mol) in dry ethanol (20 ml).
-
Agitate the mixture for 5 hours at 80°C.
-
After the reaction is complete, filter the mixture.
-
The collected residue is then recrystallized from ethanol, followed by methanol, to yield the purified 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivative.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/ml in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is then calculated from the dose-response curve.
CDK2/Cyclin E1 Enzymatic Inhibition Assay
This assay measures the ability of the test compounds to inhibit the kinase activity of the CDK2/Cyclin E1 complex.
Materials:
-
Recombinant human CDK2/Cyclin E1
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing the CDK2/Cyclin E1 enzyme, the substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their targeted inhibition of CDK2 provides a clear mechanism of action and a strong rationale for their further investigation. While their antimicrobial properties remain to be elucidated, the activity of related compounds suggests that this is a worthwhile avenue for future research. The synthetic accessibility and the potential for diverse functionalization of the pyridine core offer ample opportunities for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives, paving the way for the development of next-generation therapies.
References
Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
Introduction
2-Amino-6-chloropyridine-3,5-dicarbonitrile (C₇H₃ClN₄, Mol. Wt.: 178.58 g/mol ) is a highly functionalized heterocyclic compound.[1] The pyridine scaffold is a key structural motif in numerous natural products and pharmaceutical agents. Specifically, derivatives of 2-aminopyridine-3,5-dicarbonitrile are explored for a range of biological activities, making their unambiguous structural characterization essential.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized below. These values are estimates based on the analysis of similar structures and established chemical shift/frequency ranges.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.8 | Singlet (s) | 1H | Pyridine H-4 |
| ~ 7.8 - 8.2 | Broad (br) | 2H | Amino (-NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C2 (C-NH₂) |
| ~ 152 - 155 | C6 (C-Cl) |
| ~ 145 - 148 | C4 |
| ~ 115 - 117 | C≡N (Cyano groups) |
| ~ 90 - 95 | C3 & C5 (C-CN) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretch |
| 2230 - 2210 | Strong | C≡N stretch |
| 1650 - 1600 | Strong | N-H scissoring (bending) |
| 1580 - 1450 | Medium | C=C and C=N ring stretching |
| ~ 1050 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI-TOF)
| m/z (Da) | Ion Species | Notes |
| 179.0119 | [M+H]⁺ | Calculated for C₇H₄ClN₄⁺ |
| 201.0010 | [M+Na]⁺ | Calculated for C₇H₃ClN₄Na⁺ |
| 178.0046 | [M]⁺ | Molecular Ion; Exact Mass: 178.0046238 Da[1] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on methodologies reported for analogous compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE operating at a proton frequency of 500 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum and perform baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and press into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.
-
Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~100-120 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.
Visualized Workflow: Synthesis Pathway
The synthesis of highly substituted 2-aminopyridine-3,5-dicarbonitriles is often achieved through a one-pot, multi-component reaction. The following diagram illustrates a generalized workflow for this synthetic approach.[2][3][4]
Caption: Generalized workflow for the one-pot synthesis of aminopyridine dicarbonitriles.
References
- 1. This compound | C7H3ClN4 | CID 295901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Amino-6-chloropyridine-3,5-dicarbonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-6-chloropyridine-3,5-dicarbonitrile. Due to the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various common laboratory solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in generating reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as reaction kinetics, purification, and formulation.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring amino, chloro, and dicarbonitrile functional groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, and application in various research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₄ | PubChem |
| Molecular Weight | 178.58 g/mol | PubChem |
| Appearance | Gray solid | ChemicalBook |
| Melting Point | 280 °C | ChemicalBook |
| Predicted pKa | -3.75 ± 0.10 | ChemicalBook |
| Predicted LogP | 1.5 | PubChem |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents has not been found in a comprehensive search of scientific literature and chemical databases. The generation of such data is a key area for future research and is essential for the effective utilization of this compound. To address this gap, this guide provides a detailed experimental protocol for solubility determination.
Experimental Protocol for Solubility Determination
The following methodology details the widely accepted isothermal shake-flask method for determining the solubility of a solid compound in various solvents. This method is reliable and can be readily implemented in a standard laboratory setting.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) of analytical grade
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
4.2.1. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
4.2.2. Sample Analysis
Two primary methods for determining the concentration of the dissolved solid are presented below. The chromatographic/spectroscopic method is generally preferred for its higher accuracy and sensitivity.
-
Gravimetric Method:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved compound.
-
Calculate the solubility in g/L or other desired units.
-
-
Chromatographic/Spectroscopic Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).
-
After equilibration of the saturated solutions, withdraw a sample of the supernatant and filter it as described above.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.
-
Data Presentation
All quantitative solubility data should be compiled into a structured table for clear comparison. The table should include the solvent, temperature, and the measured solubility with appropriate units (e.g., g/L, mg/mL, or mol/L).
Example Table for Reporting Solubility Data:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| DMF | 25 | ||
| DMSO | 25 |
Workflow and Visualization
To provide a clear visual guide for the experimental process, the following workflow diagram for the determination of solubility using the isothermal shake-flask method is presented.
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast landscape of pyridine-based scaffolds, the 2-amino-6-substituted-pyridine-3,5-dicarbonitrile framework has emerged as a particularly promising platform for the development of novel therapeutics. This technical guide delves into the synthesis, biological activities, and potential applications of derivatives originating from the versatile intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, with a primary focus on its sulfanyl derivatives which exhibit a remarkable breadth of biological activity.
The Core Scaffold: Synthesis and Chemical Properties
The primary route to the medicinally important 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold is through a one-pot, multi-component condensation reaction.[1][2][3][4] This approach offers high atom economy and procedural simplicity. The general synthesis involves the reaction of an aromatic aldehyde, malononitrile, and a thiol compound.[1][3] The this compound serves as a key intermediate, which can be further functionalized, particularly at the 6-position, to generate a diverse library of compounds.
The reactivity of the scaffold is largely dictated by the electron-withdrawing nature of the two cyano groups and the nucleophilicity of the amino and sulfanyl/chloro substituents, making it an ideal starting point for further chemical modifications.[1]
Therapeutic Applications and Biological Targets
Derivatives of the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold have demonstrated significant potential across a range of therapeutic areas, targeting key proteins implicated in various diseases.
Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)
A significant area of investigation for these pyridine derivatives is in oncology, where they have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5][6] CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition phase. Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[5] Several 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown remarkable in vitro cytotoxic activity against various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5][6]
Table 1: Anticancer Activity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | -NH-CH2CH3 | PC3 (Prostate) | 0.45 | [5][6] |
| MDA-MB-231 (Breast) | 28.2 | [5][6] | ||
| S2 | -NH-p-tolyl | PC3 (Prostate) | 0.85 | [5][6] |
| HeLa (Cervical) | 1.2 | [5] | ||
| S3 | -NH2 | PC3 (Prostate) | 0.1 | [5][6] |
| MDA-MB-231 (Breast) | 69.2 | [5][6] | ||
| S4 | -NH-phenyl | PC3 (Prostate) | 0.56 | [5][6] |
| MDA-MB-231 (Breast) | 81.3 | [5][6] | ||
| HeLa (Cervical) | 74.1 | [5] | ||
| 5-Fluorouracil | (Reference) | PC3 (Prostate) | 7.49 | [5] |
| MDA-MB-231 (Breast) | 0.49 | [6] |
Cardiovascular Applications: Adenosine Receptor Agonism
Derivatives of this scaffold have been extensively explored as non-nucleoside agonists of adenosine receptors (ARs), particularly the A1 and A2B subtypes.[1][7][8] Adenosine receptor agonists are of significant interest for the treatment of cardiovascular diseases, including tachycardia and coronary artery disease.[9] The non-ribose nature of these compounds offers potential advantages in terms of metabolic stability and selectivity.[8] Several compounds have demonstrated low nanomolar to sub-nanomolar potency at these receptors.[1][7]
Table 2: Adenosine A2B Receptor Agonist Activity of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives
| Compound Class | General Structure Feature | Receptor | EC50 (nM) | Reference |
| BAY-60-6583 Analogs | 2-{[6-Amino-3,5-dicyano-4-(4-substituted-phenyl)pyridin-2-yl]thio}acetamide | hA2B | 9 - 350 | [10] |
| P453 | 2-{[(1H-imidazol-2-yl)methyl]thio}-6-amino-4-[4-(cyclopropylmethoxy)phenyl]pyridine-3,5-dicarbonitrile | hA2B | 9.5 | [1][7] |
| BAY-60-6583 | 2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetamide | hA2B | 3 | [9] |
| LUF5834 | 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile derivative | hA2B | 12 | [1] |
Neurodegenerative and Infectious Diseases
The versatility of the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold extends to other therapeutic areas. Certain derivatives have shown potential as:
-
Anti-prion Agents: Inhibiting the accumulation of the scrapie-associated prion protein (PrPSc).[1]
-
HIV-1 Integrase Inhibitors: Demonstrating in vitro inhibitory activity against this key viral enzyme.[1]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these compounds stem from their interaction with specific signaling pathways.
CDK2 Inhibition and Cell Cycle Arrest
As CDK2 inhibitors, these pyridine derivatives exert their anticancer effects by arresting the cell cycle at the G1/S transition. By inhibiting the phosphorylation of key substrates by the Cyclin E/CDK2 complex, they prevent the cell from committing to DNA replication and division, ultimately leading to apoptosis in cancer cells.
Adenosine Receptor Activation and Downstream Signaling
As agonists of A2B adenosine receptors, these compounds mimic the action of endogenous adenosine. A2B receptors are Gs-protein coupled receptors. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as vasodilation.
Experimental Protocols
General Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitriles[5]
This protocol describes a general one-pot multicomponent reaction for the synthesis of the title compounds.
Materials:
-
Appropriate arylidine (0.06 mol)
-
Appropriate primary amine (e.g., ethylamine, p-toluidine, aniline, or ammonium acetate) (0.069 mol)
-
Anhydrous Zinc Chloride (ZnCl2) (0.09 mol)
-
Dry Ethanol (20 ml)
-
Methanol
Procedure:
-
A mixture of the arylidine, the primary amine, and anhydrous ZnCl2 is prepared in dry ethanol.
-
The mixture is agitated (e.g., stirred) for 5 hours at 80 °C.
-
The reaction mixture is then filtered.
-
The collected residue is recrystallized from ethanol, followed by methanol, to yield the purified product.
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives, particularly the 6-sulfanyl analogs, represent a highly versatile and promising platform in medicinal chemistry. The straightforward synthesis and the ability to readily introduce diverse substituents have led to the discovery of potent modulators of various biological targets. The demonstrated efficacy in preclinical models for cancer and cardiovascular diseases highlights the significant therapeutic potential of this compound class.
Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds. Further exploration of the structure-activity relationships will undoubtedly lead to the development of even more potent and selective drug candidates. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs in a range of diseases.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists | MDPI [mdpi.com]
- 8. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-6-chloropyridine-3,5-dicarbonitrile: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a pivotal heterocyclic intermediate in synthetic organic chemistry and pharmaceutical development. This document traces the compound's history from its initial synthesis to its contemporary applications, with a particular focus on its crucial role as a building block in the synthesis of the antiplatelet drug Ticagrelor. Detailed experimental protocols for its synthesis are provided, alongside a compilation of its key physicochemical properties. Furthermore, this guide illustrates the compound's involvement in the synthesis of Ticagrelor through a detailed workflow diagram and contextualizes its therapeutic relevance by depicting the P2Y12 signaling pathway, a key target in antithrombotic therapy.
Discovery and History
The first synthesis of this compound was reported in 1958 by R. G. Jones in the Journal of the American Chemical Society. The work was part of a broader investigation into the synthesis of 3,5-dicyano-2-pyridones. At the time of its initial synthesis, its primary significance was as a novel, highly functionalized pyridine derivative. Its potential as a key intermediate in the synthesis of complex pharmaceutical agents would not be fully realized for several decades. The compound is also known by other names including 2-amino-6-chloro-3,5-dicyanopyridine and has the CAS Number 51768-01-5.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₄ | PubChem[1] |
| Molecular Weight | 178.58 g/mol | PubChem[1] |
| Melting Point | 280 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 372.6±42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.51±0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -3.75±0.10 | ChemicalBook[2] |
| XLogP3 | 1.5 | PubChem[1] |
Experimental Protocols
Synthesis of this compound (Intermediate for 2,6-Dichloropyridine-3,5-dicarbonitrile)
This protocol describes the synthesis of the title compound as an intermediate in the preparation of 2,6-dichloropyridine-3,5-dicarbonitrile.[3]
Materials:
-
Malononitrile (5 g, 75.69 mmol, 2 equiv.)
-
Triethyl orthoformate (5.61 g, 37.84 mmol, 1 equiv.)
-
Pyridine (2.99 g, 37.84 mmol, 1 equiv.)
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of malononitrile, triethyl orthoformate, and pyridine is refluxed for 20 minutes.
-
Concentrated HCl is added to the mixture at 80°C.
-
The mixture is then cooled to room temperature, and water (20 ml) is added.
-
The resulting precipitate is collected by filtration.
-
The collected solid is washed successively with water, ethanol, and diethyl ether to yield this compound.
Yield: 9.74 g (96%)[3]
Role in Drug Development: Synthesis of Ticagrelor
This compound has emerged as a critical starting material in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][4][5][6][7][8] The synthesis of Ticagrelor from this intermediate involves a multi-step process.
The following diagram illustrates a generalized workflow for the synthesis of Ticagrelor, highlighting the central role of this compound.
Caption: Generalized workflow for the synthesis of Ticagrelor.
Experimental Workflow for Ticagrelor Synthesis
The synthesis of Ticagrelor is a complex process that has been described in various patents and publications.[1][4][5][6][7][8] A key transformation involves the conversion of this compound to a pyrimidine derivative, which then undergoes a series of reactions including reduction, cyclization to form the triazole ring, and coupling with the cyclopropylamine side chain.
Biological Context: The P2Y12 Signaling Pathway
Ticagrelor, synthesized from this compound, is a direct-acting and reversible antagonist of the P2Y12 receptor.[9][10][11][12][13][14] This receptor plays a crucial role in ADP-mediated platelet activation and aggregation, a key process in the formation of blood clots.[9][11][12]
The following diagram illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.
Caption: P2Y12 signaling pathway and inhibition by Ticagrelor.
By inhibiting the P2Y12 receptor, Ticagrelor prevents the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels. This ultimately results in the inhibition of platelet activation and aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes.[9][10][11][12][13][14] The development of Ticagrelor, facilitated by the availability of key intermediates like this compound, represents a significant advancement in cardiovascular medicine. The amino-3,5-dicyanopyridine scaffold, in general, has shown versatility in targeting adenosine receptors, with derivatives exhibiting a range of affinities and efficacies.[15][16]
Conclusion
This compound has evolved from a chemical curiosity to a cornerstone intermediate in the synthesis of a life-saving medication. Its discovery and the subsequent elucidation of its utility in constructing complex molecules like Ticagrelor underscore the importance of fundamental chemical synthesis in advancing modern medicine. This guide has provided a detailed account of its history, properties, synthesis, and its pivotal role in the development of a key cardiovascular drug, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 4. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Flavonolignans on the P2Y12 Pathway in Blood Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Reactivity of the Amino Group in 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the amino group in 2-amino-6-chloropyridine-3,5-dicarbonitrile. This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Understanding the chemical behavior of its amino group is crucial for the strategic design and synthesis of novel derivatives with desired pharmacological or material properties. This document outlines the electronic properties governing the amino group's reactivity, details key chemical transformations with experimental protocols, and presents quantitative data where available.
Electronic Profile and Predicted Reactivity
The reactivity of the amino group in this compound is dictated by the electronic interplay of the substituents on the pyridine ring. The pyridine nitrogen atom, along with the chlorine atom at the 6-position and the two cyano groups at the 3- and 5-positions, are strongly electron-withdrawing. This electronic pull significantly reduces the electron density on the pyridine ring and, consequently, on the exocyclic amino group at the 2-position.
This electron-deficient nature leads to several key reactivity characteristics:
-
Reduced Nucleophilicity: Compared to aniline or less substituted aminopyridines, the amino group in this molecule is expected to be a weaker nucleophile. The lone pair of electrons on the nitrogen atom is delocalized into the electron-poor aromatic system, making it less available for attacking electrophiles.
-
Increased Acidity: The electron-withdrawing groups stabilize the conjugate base formed upon deprotonation of the amino group, thereby increasing its acidity compared to simple aminopyridines.
-
Susceptibility to Diazotization: Despite the reduced basicity, the amino group can be converted to a diazonium salt, which is a versatile intermediate for various functional group transformations.
-
Participation in Cyclization Reactions: The juxtaposition of the amino group at the 2-position and a cyano group at the 3-position provides a reactive moiety for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.
Key Chemical Transformations
The amino group of this compound can undergo several important chemical transformations, making it a versatile handle for molecular elaboration.
Diazotization and Sandmeyer-type Reactions
A primary and well-documented reaction of the amino group in this molecule is its conversion to a diazonium salt, followed by a Sandmeyer-type reaction to replace it with other functional groups. One of the most direct applications is the conversion of the amino group to a chlorine atom, yielding 2,6-dichloropyridine-3,5-dicarbonitrile.[1] This transformation is pivotal for further diversification of the pyridine core.
Table 1: Quantitative Data for the Diazotization and Chlorination of this compound [1]
| Reactant | Reagents | Product | Yield |
| This compound | CuCl₂, Isopentyl nitrite, CH₃CN | 2,6-Dichloropyridine-3,5-dicarbonitrile | 89% |
Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile [1]
-
To a solution of this compound (3 g, 16.8 mmol, 1 equiv.) and CuCl₂ (3.39 g, 25.2 mmol, 1.5 equiv.) in dry CH₃CN (150 ml), add isopentyl nitrite (2.95 g, 25.2 mmol, 1.5 equiv.).
-
Heat the mixture at 65°C for 5 hours.
-
Acidify the solution to pH=3 with 2 N HCl.
-
Extract the product with CH₂Cl₂ (3 x 50 ml).
-
Dry the combined organic layers with Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using CH₂Cl₂ as the eluent to yield 2,6-dichloropyridine-3,5-dicarbonitrile as a colorless solid.
Logical Workflow for Sandmeyer Reaction
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a key intermediate in the synthesis of various biologically active compounds. Understanding the reactivity of this molecule is crucial for its effective utilization in drug discovery and development.
Molecular Structure and Electronic Properties
This compound possesses a unique arrangement of functional groups that dictates its chemical reactivity. The pyridine ring, being electron-deficient, is further influenced by the electron-donating amino group at the C2 position and the electron-withdrawing chloro and dicarbonitrile groups at the C6, C3, and C5 positions, respectively. This substitution pattern creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic centers.
The nitrogen atom of the amino group and the pyridine ring nitrogen are the primary nucleophilic centers. The amino group at C2 enhances the electron density of the pyridine ring, particularly at the ortho and para positions, making these sites susceptible to electrophilic attack. Conversely, the carbon atoms attached to the chlorine (C6) and the nitrile groups (C3 and C5) are electrophilic. The strong electron-withdrawing nature of the chlorine atom and the two nitrile groups significantly reduces the electron density at these carbon centers, making them prone to nucleophilic attack.
// Annotations node [shape=plaintext, fontcolor="#202124"]; Nuc_site1 [label="Nucleophilic Site\n(Amino Group)", pos="-4,2.5!"]; Nuc_site2 [label="Nucleophilic Site\n(Pyridine Nitrogen)", pos="0,2.5!"]; Elec_site1 [label="Electrophilic Site\n(C6)", pos="4,2.5!"]; Elec_site2 [label="Electrophilic Site\n(C3 & C5)", pos="0,-3.5!"];
edge [style=dashed, color="#EA4335", arrowhead=vee]; Nuc_site1 -> N_amino; Nuc_site2 -> N1;
edge [style=dashed, color="#4285F4", arrowhead=vee]; Elec_site1 -> C6; Elec_site2 -> C3; Elec_site2 -> C5; } "Molecular structure with key reactive sites."
Quantitative Analysis of Electrophilic and Nucleophilic Sites
While direct experimental and computational data for this compound are limited, analysis of related compounds and general principles of organic chemistry allow for a qualitative and semi-quantitative assessment of its reactive sites. The following table summarizes the predicted reactivity based on the electronic effects of the substituents.
| Site | Atom(s) | Predicted Reactivity | Rationale |
| Nucleophilic | |||
| Amino Group | Nitrogen (N) | Highly Nucleophilic | The lone pair of electrons on the nitrogen atom is readily available for donation. The amino group is a strong activating group. |
| Pyridine Ring | Nitrogen (N) | Moderately Nucleophilic | The lone pair is in an sp2 hybrid orbital and contributes to the aromatic system, making it less available than the amino nitrogen. However, it can still act as a nucleophile or a base. |
| C4 | Weakly Nucleophilic | The amino group increases electron density at the para-position (C4), making it susceptible to electrophilic attack, though less so than the amino group itself. | |
| Electrophilic | |||
| C6 | Carbon (C) | Highly Electrophilic | Directly attached to the electronegative chlorine atom and part of an electron-deficient pyridine ring. The two nitrile groups further enhance its electrophilicity. This is the primary site for nucleophilic aromatic substitution. |
| C3 and C5 | Carbon (C) | Moderately Electrophilic | The carbon atoms of the nitrile groups are electrophilic due to the polarization of the C≡N triple bond. |
| Nitrile Groups | Carbon (C) | Moderately Electrophilic | The carbon atoms of the nitrile groups are susceptible to nucleophilic attack, for example, hydrolysis to carboxylic acids under harsh conditions. |
Experimental Protocols
The following are representative experimental protocols that demonstrate the key reactivities of this compound.
Nucleophilic Aromatic Substitution at C6
This protocol describes the substitution of the chloro group with a generic nucleophile (Nu-H).
Detailed Steps:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add the desired nucleophile (1.1 to 1.5 equivalents) and a suitable base (e.g., potassium carbonate, sodium hydride; 1.5 to 2.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by adding water.
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Electrophilic Substitution on the Amino Group
This protocol outlines a general procedure for the acylation of the amino group.
Detailed Steps:
-
Suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as indicated by TLC analysis.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Conclusion
This compound is a versatile building block with well-defined electrophilic and nucleophilic centers. The primary nucleophilic site is the amino group at C2, while the most electrophilic site is the carbon atom at C6, which is susceptible to nucleophilic aromatic substitution. The nitrile groups also offer sites for potential transformations. A thorough understanding of these reactive sites, as outlined in this guide, is essential for the strategic design and synthesis of novel compounds for pharmaceutical and other applications.
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-Amino-Pyridine-3,5-Dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of a direct one-pot synthesis protocol for 2-amino-6-chloropyridine-3,5-dicarbonitrile, this note focuses on a well-established and highly efficient multi-component reaction to synthesize a close analogue, which can serve as a precursor. The protocol details a pseudo-four-component reaction involving an aldehyde, malononitrile, and a thiol. Additionally, a general method for the subsequent conversion of the sulfanyl group to the desired chloro group is proposed.
Introduction
Substituted pyridines are a cornerstone in pharmaceutical development, appearing in a wide array of bioactive compounds.[1] Specifically, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are recognized for their diverse medicinal applications, including their potential as therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases.[1][2] The synthesis of these highly functionalized pyridines is often achieved through one-pot multi-component reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and reduced waste.[1][3][4] This protocol outlines a common and effective MCR for the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.
One-Pot Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives: Experimental Protocol
This protocol is a generalized procedure based on several reported methods for the one-pot, three-component synthesis of 2-amino-4-aryl-6-sulfanylpyridine-3,5-dicarbonitriles.[1][2][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.1 mmol)
-
Thiol (e.g., thiophenol) (1.1 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., nanocrystalline magnesium oxide (MgO), piperidine, or triethylamine)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.1 mmol), and ethanol (5 mL).
-
Add the catalyst (e.g., 0.1 g of nanocrystalline MgO).[1]
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Heat the mixture to 50°C and then add the thiol (1.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitate has formed, collect the product by filtration. If not, the solvent may be removed under reduced pressure.
-
Wash the crude product with cold ethanol or an appropriate solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Comparison of Catalysts and Conditions
The choice of catalyst and reaction conditions can significantly impact the yield of the desired 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives. The following table summarizes data from various reported one-pot syntheses.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Nanocrystalline MgO | Ethanol | Reflux | Varies | Moderate to High | [1] |
| Piperidine | Ethanol | Microwave | 10-15 | 82-89 | [5] |
| [bmim]OH | Ethanol | 25 | 120 | 85-93 | [5] |
| K₂CO₃ | Ethanol | Reflux | Varies | Good | [4] |
| ZnCl₂ | Ethanol | 80 | 300 | 93 | [6] |
Proposed Conversion to this compound
A direct, one-pot synthesis for this compound is not well-documented in the literature. However, the 6-sulfanyl derivative synthesized via the protocol above can potentially be converted to the 6-chloro analogue. A plausible, though not directly cited for this specific substrate, method would be a two-step process involving oxidation followed by chlorination.
Disclaimer: The following is a generalized and hypothetical protocol that would require optimization.
Step 1: Oxidation of the Thiol to a Sulfonyl Chloride
-
Dissolve the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative in a suitable solvent like acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the solution or add an oxidizing agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the intermediate sulfonyl chloride by extraction or precipitation.
Step 2: Reductive Dechlorosulfonation
-
The resulting sulfonyl chloride can then be subjected to conditions that promote the replacement of the -SO₂Cl group with a chlorine atom. This can sometimes be achieved by heating the sulfonyl chloride, potentially with the addition of a chloride source like LiCl and a catalyst.
Alternatively, a Sandmeyer-type reaction on a related precursor could be considered, although this would involve diazotization of an amino group, which is not present at the 6-position. Another possibility is the direct chlorination of a suitable pyridine precursor. For example, 2-amino-5-chloropyridine can be chlorinated with N-chlorosuccinimide to yield 2-amino-3,5-dichloropyridine, suggesting that direct chlorination of the pyridine ring is feasible under certain conditions.[7]
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.
Conclusion
References
- 1. ias.ac.in [ias.ac.in]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 3. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]
- 4. nanoscalereports.com [nanoscalereports.com]
- 5. 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile | 111971-56-3 | Benchchem [benchchem.com]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Multi-Component Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives the continuous development of efficient and versatile synthetic methodologies. Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of highly substituted pyridines in a single, atom-economical step. This document provides detailed application notes and experimental protocols for three seminal MCRs: the Hantzsch, Kröhnke, and Bohlmann-Rahtz pyridine syntheses, along with modern variations.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, discovered by Arthur Rudolf Hantzsch in 1882, is a cornerstone of heterocyclic chemistry.[1][2] It typically involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2][3][4] This reaction is renowned for its simplicity and efficiency in creating symmetrically substituted pyridines.[1][2]
Reaction Mechanism
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. Key intermediates include a Knoevenagel condensation product and an enamine, which undergo a Michael addition followed by cyclization and dehydration.[1][2]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocols
Protocol 1.1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a representative procedure for the Hantzsch synthesis using ethyl acetoacetate, benzaldehyde, and ammonium acetate.[5]
Materials:
-
Ethyl acetoacetate (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate, benzaldehyde, and ammonium acetate.
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.[5]
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine product.
Protocol 1.2: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter reaction times.[6][7]
Materials:
-
Aqueous formaldehyde (37% in water, 0.7 mL, 9.35 mmol)
-
Ethyl acetoacetate (2.5 mL, 19.53 mmol)
-
Methanolic solution of ammonia (15.5% in methanol, 3.0 mL, 21.02 mmol)
-
Methanol (4.0 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine aqueous formaldehyde, ethyl acetoacetate, and a methanolic solution of ammonia in methanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50°C) for a predetermined time (typically a few minutes, optimization may be required).[6]
-
After cooling, the precipitate is filtered, rinsed with chilled ethanol, and can be recrystallized from ethanol. Yields are typically in the range of 75-90%.[6]
Quantitative Data
| Entry | Aldehyde | β-Dicarbonyl | Nitrogen Source | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol, 4-6 h | High | [5] |
| 2 | Formaldehyde | Ethyl acetoacetate | Methanolic ammonia | Microwave, 50°C | 75-90 | [6] |
| 3 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasonic irradiation, PTSA catalyst, aqueous SDS | 96 | [4] |
| 4 | Various aryl aldehydes | Alkyl acetoacetate | Ammonia | Domestic microwave, 4 min | 15-52 | [7] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a versatile route to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8][9][10]
Reaction Mechanism
The reaction is initiated by the formation of a pyridinium ylide, which then acts as a Michael donor. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to yield the substituted pyridine.[8]
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of N-phenacylpyridinium bromide
This is a common starting material for the Kröhnke synthesis.[8]
Materials:
-
Acetophenone
-
Bromine
-
Pyridine
-
Carbon tetrachloride (or other suitable solvent)
-
Acetone
Procedure:
-
Prepare α-bromoacetophenone by the bromination of acetophenone.
-
Dissolve the crude α-bromoacetophenone in a suitable solvent like carbon tetrachloride.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide.[8]
Protocol 2.2: Synthesis of 2,4,6-Triphenylpyridine
This protocol describes the synthesis of a classic Kröhnke product.[8]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[8]
Protocol 2.3: Solvent-Free Synthesis of 2,4,6-Triarylpyridines
Materials:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture at 120-140°C for 2-4 hours. The mixture will melt and then solidify upon completion.[8]
-
Allow the mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[8]
Quantitative Data
| Entry | α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Conditions | Yield (%) | Reference |
| 1 | N-phenacylpyridinium bromide | Chalcone | Glacial acetic acid, reflux, 4-6 h | High | [8] |
| 2 | 2-acetylpyridine derived salt | 4-Methylphenyl chalcone | One-pot, ethanol, NaOH then NH4OAc | 85 | [11] |
| 3 | 2-acetylpyridine derived salt | 4-Methoxyphenyl chalcone | One-pot, ethanol, NaOH then NH4OAc | High | [11] |
| 4 | Generated in situ from 2-acetylthiophene | Substituted chalcone | Standard Kröhnke conditions | 60 (overall) | [9] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from the condensation of enamines with ethynylketones.[1][12][13] The reaction proceeds via an aminodiene intermediate, which upon heating, undergoes isomerization and cyclodehydration to furnish the pyridine ring.[1][12] A key advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[12]
Reaction Mechanism
The synthesis is initiated by a Michael addition of the enamine to the ethynylketone, followed by proton transfer to form an aminodiene. Subsequent E/Z isomerization and cyclodehydration lead to the final pyridine product.[14]
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocols
Protocol 3.1: General Two-Step Bohlmann-Rahtz Synthesis
This protocol outlines the original two-step procedure.
Materials:
-
Enamine
-
Ethynylketone
-
Appropriate solvent (e.g., ethanol)
-
High-boiling solvent for cyclization (e.g., toluene)
Procedure:
-
Step 1: Formation of the Aminodiene Intermediate:
-
Step 2: Cyclodehydration:
-
Heat the purified aminodiene intermediate at a high temperature in a suitable solvent to induce E/Z isomerization and subsequent cyclodehydration to form the pyridine.[12]
-
Protocol 3.2: One-Pot Bohlmann-Rahtz Synthesis with In Situ Enamine Generation
Modern modifications often employ a one-pot procedure where the enamine is generated in situ, simplifying the process.[1][15]
Materials:
-
1,3-Dicarbonyl compound
-
Ammonia source (e.g., ammonium acetate)
-
Alkynone
-
Solvent (e.g., ethanol or a toluene/acetic acid mixture)
-
Acid catalyst (optional, e.g., ytterbium triflate or zinc bromide)[1][12]
Procedure:
-
In a reaction vessel, combine the 1,3-dicarbonyl compound, the ammonia source, and the alkynone in a suitable solvent.[15]
-
If required, add a Brønsted or Lewis acid catalyst to facilitate the cyclodehydration at lower temperatures.[1][12]
-
Heat the reaction mixture to reflux for the required time, monitoring by TLC.
-
After completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Entry | Enamine/Precursors | Ethynylketone | Conditions | Yield (%) | Reference |
| 1 | Ethyl 3-aminocrotonate | 4-(trimethylsilyl)but-3-yn-2-one | Toluene/acetic acid (5:1) | Good to excellent | [12] |
| 2 | Various enamines | Ethynyl ketones | 20 mol% Yb(OTf)3 or 15 mol% ZnBr2 in refluxing toluene | Good | [12] |
| 3 | 1,3-dicarbonyl, ammonia | Alkynone | One-pot, no acid catalyst | Good | [15] |
| 4 | N-[3-oxo-3-(oxazol-4-yl)propanoyl]serine, ammonia | Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate | Ethanol, three-component | 9 (overall) | [16] |
Modern Variations: Nanocatalysis in Pyridine Synthesis
Recent advancements have focused on the use of nanocatalysts to improve the efficiency and sustainability of MCRs for pyridine synthesis.[17][18][19][20][21][22] These catalysts often offer high surface area, enhanced reactivity, and ease of recovery and reuse.[18][19]
Experimental Protocol
Protocol 4.1: Nanocrystalline MgO-Catalyzed Three-Component Synthesis of Substituted Pyridines
This protocol describes a one-pot synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines.[17]
Materials:
-
Aldehyde (1.0 mmol)
-
Malononitrile (2.1 mmol)
-
Thiol (1.1 mmol)
-
Nanocrystalline magnesium oxide (NAP-MgO) (0.1 g)
-
Ethanol (5 mL)
Procedure:
-
To a stirred solution of the aldehyde and malononitrile in ethanol, add nanocrystalline MgO at room temperature.
-
Heat the resulting mixture to 50°C.
-
Add the thiol and reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and separate the catalyst by centrifugation.
-
Wash the catalyst with ethyl acetate.
-
Concentrate the combined centrifugate and washings under reduced pressure.
-
Purify the crude product by column chromatography.[17]
Quantitative Data for Nanocatalyzed Pyridine Synthesis
| Entry | Catalyst | Reactants | Conditions | Yield (%) | Reference |
| 1 | Nanocrystalline MgO | Aldehyde, malononitrile, thiol | Ethanol, reflux | Moderate to high | [17] |
| 2 | Fe3O4@SiO2-SO3H | Ethyl acetoacetate, aldehyde, hydrazine hydrate, ammonium acetate | Microwave irradiation | Excellent | [19] |
| 3 | Copper nanoparticles on charcoal (Cu/C) | Ketone, aldehyde, malononitrile, ammonium acetate | - | Good to excellent | [19] |
| 4 | Fe3O4/ZnO/MWCNTs | Imidazole, activated acetylenic compounds, phosphaneylidene-1-imine | Aqueous medium, room temperature | Significantly enhanced | [23] |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to many multi-component pyridine syntheses.
Caption: A general experimental workflow for multi-component pyridine synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Kröhnke Pyridine Synthesis [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. One-pot multistep Bohlmann-Rahtz heteroannulation reactions: synthesis of dimethyl sulfomycinamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-6-chloropyridine-3,5-dicarbonitrile as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-6-chloropyridine-3,5-dicarbonitrile scaffold is a versatile building block in medicinal chemistry, offering a privileged core structure for the design of a diverse range of therapeutic agents. Its unique electronic properties and multiple points for functionalization allow for the synthesis of libraries of compounds with varied biological activities. This document provides an overview of the applications of this scaffold in drug design, focusing on its use in the development of kinase inhibitors, adenosine receptor agonists, and cytotoxic agents. Detailed experimental protocols and data are provided to facilitate further research and development in this area. Pyridine-containing compounds, derived from this scaffold, have shown promise in targeting a multitude of biological pathways, including those involved in cancer and neurodegenerative diseases.
Chemical Properties and Synthesis
This compound is a heterocyclic compound with the chemical formula C₇H₃ClN₄. Its structure features a pyridine ring substituted with an amino group, a chlorine atom, and two nitrile groups, providing multiple reaction sites for derivatization.
General Synthetic Route
Derivatives of the this compound scaffold can be synthesized through nucleophilic substitution of the chlorine atom at the 6-position. This allows for the introduction of various functional groups, including amines, thiols, and alkoxy groups, leading to a diverse range of compounds with distinct biological activities. A general one-pot, multicomponent condensation reaction can also be employed to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating significant potential as:
-
Anticancer Agents: By targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2), these compounds can inhibit the proliferation of cancer cells.
-
Neuroprotective Agents: Through the modulation of kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), derivatives of this scaffold are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.
-
Cardiovascular and Anti-inflammatory Agents: By acting as agonists for adenosine receptors, particularly the A2B subtype, these compounds can influence various physiological processes, including vasodilation and inflammation.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of the 2-amino-pyridine-3,5-dicarbonitrile scaffold.
Table 1: In Vitro Cytotoxicity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| S1 | R = ethylamino | HeLa | 15.8 | |
| PC3 | 2.82 | |||
| S2 | R = p-tolylamino | HeLa | >100 | |
| PC3 | 1.2 | |||
| S3 | R = amino | HeLa | 69.2 | |
| PC3 | 0.1 | |||
| S4 | R = anilino | HeLa | 74.1 | |
| PC3 | 0.56 | |||
| 5-Fluorouracil | (Reference) | HeLa | 0.49 | |
| PC3 | 7.49 |
Table 2: Kinase Inhibitory Activity of Pyridine and Purine Derivatives
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| 8d | 6-amino pyridine derivative | GSK-3β | 0.77 ± 0.01 | |
| CK-1δ | 0.57 ± 0.12 | |||
| 73 | 2-Arylaminopurine | CDK2 | 0.044 | |
| CDK1 | 86 |
Table 3: Adenosine Receptor Affinity of Amino-3,5-dicanopyridine Derivatives
| Compound ID | Substitution Pattern | Receptor | Kᵢ (nM) | Reference |
| 6c | 4-(methylpyridinyl)-6-(substituted amino) | rA₁ | 0.076 | |
| rA₂ₐ | 48.3 | |||
| 6b | 4-(methylpyridinyl)-6-(substituted amino) | rA₁ | 0.213 | |
| rA₂ₐ | 48.0 | |||
| 3 | 4-(4-(prop-2-en-1-yloxy)phenyl)-6-((1H-imidazol-2-yl)methyl)sulfanyl | hA₁/hA₂₋ | Low nanomolar |
Experimental Protocols
Synthesis of 2-Amino-4-Aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives
This protocol describes a one-pot multicomponent reaction for the synthesis of various derivatives.
Materials:
-
Arylidine (0.06 mol)
-
Primary amine (e.g., ethylamine, p-toluidine, aniline, or ammonium acetate) (0.069 mol)
-
Anhydrous ZnCl₂ (0.09 mol)
-
Dry ethanol (20 ml)
-
Methanol
Procedure:
-
Combine the arylidine (0.06 mol), the chosen primary amine (0.069 mol), and anhydrous ZnCl₂ (0.09 mol) in a round-bottom flask containing 20 ml of dry ethanol.
-
Stir the mixture at 80 °C for 5 hours.
-
After cooling, filter the precipitate that has formed.
-
Wash the precipitate with ethanol and then with methanol.
-
Recrystallize the product from an appropriate solvent to obtain the purified 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, PC3)
-
Complete cell culture medium
-
Synthesized pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against a target kinase (e.g., CDK2).
Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1 or a specific peptide)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. The luminescence signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways implicated in disease.
CDK2 Signaling Pathway in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly at the G1/S transition. In many cancers, CDK2 is overexpressed, leading to uncontrolled cell proliferation. Inhibitors based on the pyridine scaffold can block the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and the point of inhibition by 2-amino-pyridine derivatives.
GSK-3β Signaling in Alzheimer's Disease
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. The formation of neurofibrillary tangles, composed of hyperphosphorylated tau, disrupts neuronal function and leads to cell death. Inhibitors of GSK-3β can prevent this pathological process.
Caption: The Wnt/β-catenin and Tau phosphorylation pathways involving GSK-3β.
Adenosine A2B Receptor Signaling
The adenosine A2B receptor is a G-protein coupled receptor that, upon activation by adenosine, can couple to both Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in a variety of cellular responses, including vasodilation and modulation of inflammation. Agonists based on the 2-amino-pyridine-3,5-dicarbonitrile scaffold can mimic the action of adenosine at this receptor.
Caption: Dual Gs and Gq signaling pathways of the Adenosine A2B receptor.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with diverse mechanisms of action. The ability to easily modify the core structure allows for the fine-tuning of activity and selectivity towards specific biological targets. The data and protocols presented herein provide a foundation for researchers to further explore the potential of this scaffold in drug discovery. Future work could focus on optimizing the pharmacokinetic properties of these derivatives, exploring their in vivo efficacy in relevant disease models, and expanding the scope of their therapeutic applications. The versatility of this scaffold suggests that it will continue to be a fruitful area of research for the development of new and improved medicines.
Application Note: A Detailed Protocol for the N-Alkylation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the N-alkylation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a versatile scaffold in medicinal chemistry. N-alkylated aminopyridines are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. The protocol detailed herein is adapted from established methodologies for the N-alkylation of similar aminopyridine systems and is designed to be a reliable starting point for researchers.[1] This application note includes a detailed experimental procedure, a summary of reaction parameters, and visual diagrams to illustrate the workflow and reaction mechanism.
Introduction
This compound is a key building block in the development of novel therapeutics. The presence of an amino group, a chloro leaving group, and two cyano groups offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. N-alkylation of the amino group is a fundamental transformation that allows for the introduction of various alkyl substituents, significantly influencing the biological activity and physicochemical properties of the resulting molecules. While direct N-alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, careful control of reaction conditions can favor the desired N-monoalkylated product.[2] This protocol outlines a general procedure for the selective N-monoalkylation of this compound using an alkyl halide.
Primary Experimental Protocol: N-Alkylation using an Alkyl Halide
This protocol is based on general methods for the N-alkylation of aminopyridines.[1][3] It describes the reaction of this compound with a generic alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add a suitable base, such as cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).
-
Add a polar aprotic solvent such as DMF or acetonitrile to the flask to dissolve or suspend the reactants.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 to 1.5 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.[2]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.
-
Characterization: Characterize the final product by appropriate analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction parameters for the N-alkylation of aminopyridines, which can be used as a starting point for optimizing the reaction of this compound.
| Parameter | Typical Range/Value | Reference |
| Substrate | This compound | - |
| Alkylating Agent | Alkyl Halide (e.g., RI, RBr, RCl) | [4] |
| Molar Ratio (Alkylating Agent:Amine) | 1.1:1 to 5:1 | [3] |
| Base | Cs₂CO₃, K₂CO₃, NaH, DBU | [2][4] |
| Molar Ratio (Base:Amine) | 1.5:1 to 3:1 | [4] |
| Solvent | DMF, Acetonitrile, DMSO | [2][4] |
| Temperature | 50 - 150 °C | [1][2][3] |
| Reaction Time | 2 - 48 hours | [2] |
Mandatory Visualizations
Caption: Workflow for the N-alkylation of this compound.
Caption: Proposed mechanism for the N-alkylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkyl halides are often volatile and toxic; handle them with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and adaptable protocol for the N-alkylation of this compound. By following the outlined procedures and considering the summarized reaction parameters, researchers can effectively synthesize N-alkylated derivatives of this important heterocyclic scaffold. The provided workflow and mechanistic diagrams offer a clear visual guide to the experimental process and the underlying chemical transformation. Further optimization of the reaction conditions may be necessary to achieve the highest yields for specific alkylating agents and substrates.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of this core through cross-coupling reactions is a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction for the formation of C-C bonds, is an invaluable tool for the synthesis of novel pyridine-containing compounds.[1][2] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-Amino-6-chloropyridine-3,5-dicarbonitrile with various aryl- and heteroarylboronic acids. The resulting 2-amino-6-aryl-pyridine-3,5-dicarbonitrile derivatives are of significant interest as potential therapeutic agents, including as kinase inhibitors.[3]
While heteroaryl chlorides are often more challenging substrates for Suzuki coupling compared to their bromide or iodide counterparts, the use of specialized palladium catalysts and ligands enables efficient transformation.[4] The protocols outlined herein are based on established methodologies for the coupling of structurally similar chloropyridines and provide a robust starting point for reaction optimization.[1][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[5][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers the organic group to the palladium center.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.[5][6]
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of related chloropyridines, which can serve as a guide for the optimization of reactions with this compound.
Table 1: Typical Catalyst Systems for Suzuki Coupling of Chloropyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[7] |
| Pd(PPh₃)₄ | PPh₃ | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[7] |
| Pd₂(dba)₃ | XPhos | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides. |
| PdCl₂(dppf) | dppf | 2-5% | A common, robust pre-catalyst, though may require higher temperatures. |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Typical Ratio | Notes |
| K₃PO₄ | 1,4-Dioxane / Water | 4:1 to 10:1 | A strong base, often effective in challenging couplings.[1] |
| K₂CO₃ | 1,4-Dioxane / Water | 4:1 to 10:1 | A common and cost-effective base. |
| Cs₂CO₃ | 1,4-Dioxane / Water | 4:1 to 10:1 | A strong base, often used for difficult couplings.[5] |
| Na₂CO₃ | Toluene / Water | 4:1 to 10:1 | Alternative solvent system. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar chloropyridine substrates and should be optimized for each specific reaction.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol% Pd)[1]
-
Base (e.g., K₃PO₄, 3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[1]
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-6-aryl-pyridine-3,5-dicarbonitrile.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Synthesis of Novel Heterocyclic Compounds from 2-Amino-6-chloropyridine-3,5-dicarbonitrile: Application Notes and Protocols for Drug Discovery
For Immediate Release
[City, State] – [Date] – Researchers in drug development now have access to detailed protocols for the synthesis of novel pyrazolo[3,4-b]pyridine, thieno[2,3-b]pyridine, and furo[2,3-b]pyridine derivatives from the versatile starting material, 2-Amino-6-chloropyridine-3,5-dicarbonitrile. These heterocyclic compounds are of significant interest due to their potential as anticancer and anti-inflammatory agents. This document provides comprehensive application notes, detailed experimental procedures, and quantitative data to facilitate further research and development in this promising area of medicinal chemistry.
The synthesized compounds have shown potential in modulating key signaling pathways implicated in cancer and inflammation. Notably, certain pyrazolopyridine derivatives exhibit inhibitory activity against kinases involved in cell cycle regulation and oncogenic signaling. Furthermore, the core structures of these novel compounds suggest a potential to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical mediator of inflammatory responses.
Synthetic Pathways and Experimental Workflow
The synthesis of these novel heterocyclic compounds from this compound involves a series of straightforward and efficient chemical transformations. The general workflow for the synthesis and subsequent biological evaluation is depicted below.
Caption: General workflow from starting material to biological evaluation.
Experimental Protocols
Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives
This protocol describes the synthesis of pyrazolo[3,4-b]pyridine derivatives through the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
n-Propanol
Procedure:
-
A mixture of this compound (1.79 g, 10 mmol) and hydrazine hydrate (1.25 g, 20 mmol) in ethanol (20 mL) is refluxed for 4 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the crude product.
-
Recrystallization from a suitable solvent such as ethanol or n-propanol yields the pure 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.[1][2][3]
Synthesis of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitrile Derivatives
This protocol outlines the synthesis of thieno[2,3-b]pyridine derivatives by reacting this compound with a sulfur source, such as sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of this compound (1.79 g, 10 mmol) in DMF (20 mL), sodium sulfide nonahydrate (2.40 g, 10 mmol) is added.
-
The reaction mixture is heated at 80-90 °C for 6 hours, with stirring.
-
The mixture is then cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification by recrystallization from a suitable solvent provides the 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitrile derivative.[4][5]
Synthesis of 3-Amino-6-hydroxyfuro[2,3-b]pyridine-5-carbonitrile Derivatives
This protocol describes a potential route to furo[2,3-b]pyridine derivatives from this compound.
Materials:
-
This compound
-
Glycolic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound (1.79 g, 10 mmol), glycolic acid (0.91 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (25 mL) is heated at 100-110 °C for 8 hours.
-
The reaction mixture is cooled to room temperature and poured into cold water.
-
The solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield the crude 3-Amino-6-hydroxyfuro[2,3-b]pyridine-5-carbonitrile derivative. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following tables summarize the typical yields and characterization data for the synthesized heterocyclic compounds.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3a | C₇H₅N₅ | 85 | >300 | 12.34 (s, 1H), 8.13 (s, 1H), 8.03-8.01 (m, 2H), 7.54-7.50 (m, 2H), 7.37-7.33 (m, 1H), 2.52 (s, 3H) | 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37 |
| 3b | C₁₄H₁₀N₆ | 70 | 143-145 | 8.40 (s, 1H), 8.02-7.99 (m, 2H), 7.54-7.50 (m, 2H), 7.37-7.33 (m, 1H), 3.47 (s, 3H), 2.52 (s, 3H) | 157.60, 151.90, 151.70, 145.86, 138.27, 129.24, 126.66, 121.20, 104.94, 33.15, 13.41 |
Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4a | C₁₆H₁₁N₅S | 65 | 254-255 | 9.63 (s, 1H), 9.83 (s, 1H), 7.95 (dd, 1H), 7.65 (d, 1H), 7.62 (d, 1H), 7.56 (s, 2H), 7.47-7.55 (m, 2H), 7.30-7.37 (m, 3H), 7.10 (dd, 1H) | 163.3, 159.8, 152.1, 148.5, 138.2, 131.9, 129.3, 128.9, 127.5, 124.3, 117.2, 98.6, 85.1 |
| 4b | C₁₅H₉ClN₄S | 72 | 233-234 | 9.85 (s, 1H), 9.65 (s, 1H), 8.01 (d, 1H), 7.72 (d, 1H), 7.58 (s, 2H), 7.45-7.52 (m, 4H) | 163.1, 159.6, 151.9, 148.3, 135.5, 132.8, 129.1, 117.4, 98.8, 85.3 |
Potential Biological Signaling Pathways
Anticancer Activity: Kinase Inhibition
Pyrazolopyridine derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7][8] These compounds can compete with ATP for the binding site on various kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of key kinase signaling pathways by pyrazolopyridine derivatives.
Anti-inflammatory Activity: NF-κB Pathway Inhibition
The NF-κB signaling pathway is a key regulator of inflammation.[9] Small molecule inhibitors can target various components of this pathway, preventing the transcription of pro-inflammatory genes. The synthesized heterocyclic compounds may exert their anti-inflammatory effects by inhibiting key kinases within this cascade, such as IKK (IκB kinase).
Caption: Potential inhibition of the NF-κB signaling pathway by novel heterocyclic compounds.
These application notes and protocols provide a solid foundation for the synthesis and evaluation of a new class of potentially therapeutic heterocyclic compounds. The detailed methodologies and compiled data are intended to accelerate the discovery and development of novel drug candidates for the treatment of cancer and inflammatory diseases.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The protocol is based on a high-yield procedure adapted from established synthetic methodologies.
Introduction
This compound is a highly functionalized pyridine derivative. The presence of amino, chloro, and cyano groups makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.
Reaction Scheme
The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of malononitrile with triethyl orthoformate, followed by cyclization and chlorination.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the procedure described for the synthesis of an intermediate in the preparation of 2,6-Dichloropyridine-3,5-dicarbonitrile.[1]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Buchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 20 minutes with continuous stirring.
-
Chlorination and Cyclization: After 20 minutes, cool the reaction mixture to 80°C. Carefully add concentrated hydrochloric acid dropwise to the reaction mixture at this temperature.
-
Precipitation: Once the addition of HCl is complete, cool the mixture to room temperature. Add 20 mL of water to the flask. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by filtration using a Buchner funnel. Wash the collected solid successively with water, ethanol, and diethyl ether.
-
Drying: Dry the purified product, this compound, under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Yield | 96% | [1] |
| Molecular Formula | C₇H₃ClN₄ | |
| Molecular Weight | 178.58 g/mol | |
| Appearance | Solid | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Malononitrile is toxic and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Pyridine has a strong, unpleasant odor and is flammable.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. This procedure is suitable for producing this key intermediate on a laboratory scale, facilitating further research and development in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient, high-yield, scale-up synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a valuable intermediate in medicinal chemistry and drug development.[1] The protocol outlined is based on a one-pot reaction that has been demonstrated to be effective and scalable.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Pyridine derivatives are known to be important intermediates in pharmaceutical and medicinal chemistry, finding use in the creation of compounds with antibacterial, antianaphylactic, antipyretic, antiallergic, or anticancer properties.[1] The presence of the chloro and dinitrile functionalities allows for diverse downstream chemical modifications, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. The presented protocol offers a straightforward and high-yielding route to this important intermediate.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents for Scale-Up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalent |
| Malononitrile | 66.06 | 5.00 | 0.0757 | 2.0 |
| Triethyl orthoformate | 148.20 | 5.61 | 0.0378 | 1.0 |
| Pyridine | 79.10 | 2.99 | 0.0378 | 1.0 |
| Concentrated HCl | 36.46 | (as needed) | - | - |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | C₇H₃ClN₄ | 178.58 | 6.75 | 6.48 | 96 |
Experimental Protocols
Synthesis of this compound
This protocol describes a one-pot synthesis that can be scaled for larger quantities.
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized or distilled)
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask of appropriate size for the desired scale
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel or addition funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malononitrile (2.0 equiv.), triethyl orthoformate (1.0 equiv.), and pyridine (1.0 equiv.).
-
Reflux: Heat the mixture to reflux and maintain for 20 minutes.
-
Acidification: After the reflux period, cool the reaction mixture to 80°C. Carefully add concentrated HCl dropwise. An exothermic reaction may be observed.
-
Precipitation: Cool the mixture to room temperature. Add water to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration using a Buchner funnel.
-
Washing: Wash the collected solid successively with water, ethanol, and diethyl ether to remove impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid. The reported yield for this procedure is 96%.[1]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Malononitrile is toxic and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Amino-6-chloropyridine-3,5-dicarbonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-6-chloropyridine-3,5-dicarbonitrile as a versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented herein are curated to facilitate the research and development of novel therapeutics targeting various kinases implicated in diseases such as cancer.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the generation of diverse libraries of substituted aminopyridines. The 2-amino group and the two nitrile functionalities offer additional sites for chemical modification and are key pharmacophoric features that can engage in hydrogen bonding and other interactions within the ATP-binding site of various kinases. Derivatives of this scaffold have shown promising inhibitory activity against several important kinase targets, including Cyclin-Dependent Kinase 2 (CDK2).
Synthesis of 2,6-Disubstituted Pyridine-3,5-dicarbonitrile Derivatives
The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors to modulate potency, selectivity, and pharmacokinetic properties. A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative reaction.
Caption: General reaction scheme for the synthesis of kinase inhibitors.
Experimental Protocol: Synthesis of 2-Amino-6-(ethylamino)-4-phenylpyridine-3,5-dicarbonitrile (A Representative CDK2 Inhibitor Precursor)
This protocol describes a representative synthesis of a 2,6-diaminopyridine derivative. While a direct synthesis starting from this compound is a logical approach, many potent derivatives are synthesized via multicomponent reactions. The following is a well-documented one-pot multicomponent protocol for a structurally related compound.[1]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethylamine
-
Anhydrous Zinc Chloride (ZnCl2)
-
Dry Ethanol
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add dry ethanol (20 mL).
-
Add benzaldehyde (0.06 mol) and ethylamine (0.069 mol) to the flask.
-
Add anhydrous zinc chloride (0.09 mol) to the mixture.
-
The reaction mixture is stirred vigorously at 80°C for 5 hours under a reflux condenser.
-
After 5 hours, the reaction is cooled to room temperature.
-
The formed precipitate is collected by filtration.
-
The solid residue is washed sequentially with ethanol and then methanol.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol/DMF) to yield the pure 2-amino-6-(ethylamino)-4-phenylpyridine-3,5-dicarbonitrile.
Application in Kinase Inhibition: Targeting CDK2
Derivatives of the 2-aminopyridine-3,5-dicarbonitrile scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[1][2][3][4][5][6] Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.
Quantitative Data: In Vitro Cytotoxicity of Representative Pyridine Derivatives
The following table summarizes the cytotoxic activity of synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives against various cancer cell lines.[1] The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | R1 | R2 | PC3 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HELA (Cervical Cancer) IC50 (µM) |
| S1 | H | Ethyl | 0.45 | 28.2 | >100 | 1.2 |
| S2 | H | p-Tolyl | 0.85 | >100 | >100 | 74.1 |
| S3 | H | H | 0.1 | 69.2 | >100 | >100 |
| S4 | H | Phenyl | 0.56 | 81.3 | >100 | 2.3 |
| 5-FU | - | - | 7.49 | 4.12 | 2.33 | 3.89 |
S1-S4 are representative compounds from the synthesized library. 5-FU (5-Fluorouracil) is a standard anticancer drug used as a positive control.
CDK2 Signaling Pathway in Cell Cycle Regulation
CDK2 plays a crucial role in the G1 to S phase transition of the cell cycle. The following diagram illustrates the simplified signaling pathway and the point of inhibition by the synthesized compounds.
Caption: CDK2 signaling pathway and inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The following workflow outlines the general steps for screening newly synthesized compounds for their kinase inhibitory and anticancer activities.
Caption: Workflow for kinase inhibitor screening.
Conclusion
This compound is a promising starting material for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification make this scaffold highly attractive for medicinal chemistry campaigns. The representative data on related compounds demonstrates potent anticancer activity, likely through the inhibition of key cell cycle regulators such as CDK2. The provided protocols and workflows serve as a guide for researchers to explore the full potential of this chemical scaffold in the discovery of new cancer therapeutics.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 6. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-6-chloropyridine-3,5-dicarbonitrile from its reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Product is contaminated with a colored impurity (e.g., yellow or brown tint).
| Possible Cause | Solution |
| Residual starting materials or byproducts: The synthesis of pyridine derivatives can sometimes lead to colored impurities. | Recrystallization: Attempt recrystallization from a suitable solvent. Ethanol, methanol, or a mixture of ethyl acetate and hexane are good starting points.[1] The process of dissolving the crude product in a hot solvent and allowing it to cool slowly can leave colored impurities in the mother liquor. |
| Activated Carbon Treatment: If recrystallization alone is insufficient, add a small amount of activated carbon to the hot solution before filtration. The activated carbon can adsorb the colored impurities. Use with caution as it may also adsorb some of the desired product. | |
| Silica Gel Plug: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel. The non-polar colored impurities may be retained on the silica, while the more polar product elutes. |
Problem 2: The isolated product shows the presence of unreacted starting materials upon analysis (e.g., TLC, NMR).
| Possible Cause | Solution |
| Incomplete reaction: The reaction may not have gone to completion. | Optimize Reaction Conditions: Before focusing on purification, ensure the reaction has proceeded as far as possible. This may involve extending the reaction time, increasing the temperature, or adding more of a particular reagent. |
| Inadequate initial purification: Simple precipitation and washing may not be sufficient to remove all starting materials. | Recrystallization: If the starting materials have different solubility profiles than the product, recrystallization can be an effective method of separation. |
| Flash Column Chromatography: For more challenging separations, flash column chromatography is recommended. A solvent system of dichloromethane has been used for related compounds and can be a good starting point.[2] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from less polar or more polar starting materials. |
Problem 3: The product is an oil or fails to crystallize.
| Possible Cause | Solution |
| Presence of impurities: Impurities can significantly inhibit crystallization. | Pre-purification: Purify the crude product by passing it through a silica gel plug to remove baseline impurities before attempting recrystallization.[3] |
| Incorrect solvent system: The chosen solvent or solvent mixture may not be suitable for crystallization. | Solvent Screening: Experiment with a variety of recrystallization solvents. Good single solvents to try include ethanol and methanol.[1] Solvent pairs like ethyl acetate/hexane or dichloromethane/hexane can also be effective. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. |
| "Oiling out": The product may be precipitating as a liquid phase instead of a solid. | Modify Crystallization Conditions: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective. Allowing the solution to cool very slowly can also promote crystal growth over oiling out. |
Problem 4: Poor recovery after purification.
| Possible Cause | Solution |
| Product solubility: The product may have some solubility in the washing or recrystallization solvents, leading to loss. | Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the product during recrystallization. |
| Cooling: Ensure the recrystallization mixture is thoroughly cooled (e.g., in an ice bath) to maximize product precipitation before filtration. | |
| Adsorption on silica gel: The basic nature of the pyridine nitrogen can lead to strong adsorption on acidic silica gel during chromatography. | Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to neutralize the acidic sites on the silica gel and improve product recovery.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the initial isolation of this compound from the reaction mixture?
A1: A common initial workup involves cooling the reaction mixture and adding water to precipitate the crude product. The precipitate is then collected by filtration and washed successively with water, ethanol, and diethyl ether to remove residual reagents and impurities.[2]
Q2: What are suitable solvents for recrystallizing this compound?
A2: Based on procedures for similar compounds, good solvents to try for recrystallization include ethanol, methanol, ethyl acetate, and n-hexane, or mixtures thereof.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the purified fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of your product from impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: What type of column chromatography is suitable for purifying this compound?
A4: Flash column chromatography using silica gel is a standard method for purifying organic compounds. For pyridine derivatives, which can interact with the acidic silica, it may be beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine to improve peak shape and recovery.[4] A typical eluent system could be a gradient of ethyl acetate in hexane.
Q5: My purified product still shows minor impurities. What is the next step?
A5: If a single purification technique does not yield a product of the desired purity, a combination of methods can be employed. For example, you could perform an initial purification by flash column chromatography followed by a final recrystallization to obtain a highly pure product.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Flash Column Chromatography Protocol
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Run the column by applying gentle pressure, starting with the less polar eluent. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale/Comments |
| Washing | Water, Ethanol, Diethyl Ether | The product is reportedly a precipitate that can be washed with these solvents, indicating low solubility.[2] |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate, n-Hexane | Commonly used for the crystallization of pyridine derivatives.[1] |
| Flash Chromatography | Dichloromethane (isocratic) or Hexane/Ethyl Acetate (gradient) | Dichloromethane has been used for a related compound.[2] A hexane/ethyl acetate gradient is a standard choice for many organic compounds. |
Visualization
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically achieved through a multi-step, one-pot reaction starting from malononitrile. The process involves the formation of an intermediate, which then undergoes cyclization and subsequent chlorination. A common method involves the reaction of malononitrile with triethyl orthoformate, followed by the addition of a chlorinating agent and subsequent cyclization.
Q2: What are the most common side products observed in this synthesis?
A2: While the reaction can be high-yielding, several side products can form, complicating purification and reducing the overall yield. The most common impurities include:
-
Polymeric materials: Malononitrile and its derivatives are prone to polymerization, especially in the presence of base or elevated temperatures. This often results in a dark, tarry residue.
-
Oxidized byproducts: The pyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities, often observed as a darkening of the reaction mixture or the final product.
-
Incompletely chlorinated products: If the chlorination step is not efficient, starting materials or intermediates lacking the chloro group may remain.
-
Hydrolyzed products: The nitrile groups can be susceptible to hydrolysis to amides or carboxylic acids if water is present in the reaction mixture, especially under acidic or basic conditions.
Q3: My final product is a dark color, not the expected off-white or light-colored solid. What could be the cause?
A3: A dark product color is a common issue and is often indicative of impurities. The primary causes include:
-
Polymerization of starting materials: As mentioned, malononitrile can polymerize. Ensure that reagents are fresh and the reaction temperature is carefully controlled.
-
Oxidation: The reaction may be exposed to air for extended periods at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Residual starting materials or intermediates: Incomplete reaction can leave colored starting materials or intermediates in the final product.
Q4: The yield of my reaction is consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Sub-optimal reaction conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Refer to a validated experimental protocol and ensure precise control over these parameters.
-
Moisture in the reaction: The presence of water can lead to hydrolysis of the nitrile groups and can also interfere with the intermediates. Use anhydrous solvents and reagents.
-
Inefficient purification: The product may be lost during the work-up and purification steps. Optimize your purification procedure, for example, by using a different recrystallization solvent or employing column chromatography.
-
Formation of side products: The formation of the side products listed in Q2 will inherently lower the yield of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Dark, tarry reaction mixture | Polymerization of malononitrile. | Use freshly distilled malononitrile.Maintain strict temperature control.Consider adding a radical inhibitor in small quantities. |
| Product is a dark oil or sticky solid | Presence of polymeric impurities and other colored byproducts. | Purify the crude product by column chromatography using a suitable solvent system (e.g., dichloromethane/ethyl acetate).Attempt recrystallization from various solvents (e.g., ethanol, acetonitrile). |
| Low yield of the desired product | Incomplete reaction. | Increase the reaction time or temperature, monitoring the reaction progress by TLC.Ensure the correct stoichiometry of all reactants. |
| Formation of side products. | Optimize reaction conditions to minimize side product formation (e.g., lower temperature, inert atmosphere). | |
| Loss of product during work-up. | Ensure complete precipitation of the product.Use an appropriate solvent for extraction and washing steps. | |
| Presence of starting material in the final product | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction. | |
| Broad melting point range of the final product | Presence of impurities. | Recrystallize the product until a sharp melting point is obtained.Perform column chromatography for purification. |
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: A mixture of malononitrile (2 equivalents) and triethyl orthoformate (1 equivalent) is heated to reflux.
-
Intermediate Formation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization and Chlorination: The reaction mixture is cooled, and a suitable chlorinating agent (e.g., phosphorus oxychloride or N-chlorosuccinimide) is added portion-wise while maintaining a controlled temperature. The mixture is then heated to complete the reaction.
-
Work-up: The reaction mixture is cooled to room temperature and carefully quenched with water or ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography.[1]
Visualizations
Reaction Scheme and Side Product Formation
Caption: Synthesis pathway and potential side product formation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
optimizing reaction conditions for 2-Amino-6-chloropyridine-3,5-dicarbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most direct reported synthesis involves a one-pot reaction of malononitrile and triethyl orthoformate in the presence of pyridine, followed by treatment with concentrated hydrochloric acid. This method is efficient, with reported yields as high as 96%.[1]
Q2: What are the primary reagents and their roles in this synthesis?
A2:
-
Malononitrile: Serves as the source of the C3, C4, C5, and the two nitrile carbons of the pyridine ring, as well as the C2-amino group.
-
Triethyl orthoformate: Acts as a one-carbon source, ultimately forming the C6 of the pyridine ring.
-
Pyridine: Functions as a basic catalyst.[1]
-
Concentrated Hydrochloric Acid: Facilitates the chlorination and cyclization to form the final product.[1]
Q3: Are there any major side products to be aware of?
A3: A potential side product is the corresponding 2-amino-6-hydroxypyridine-3,5-dicarbonitrile if the chlorination is incomplete. Over-chlorination to produce dichlorinated species is also a possibility, though less common under the specified conditions.
Q4: What are the recommended purification methods for the final product?
A4: The crude product, which often precipitates from the reaction mixture, can be purified by washing with water, ethanol, and diethyl ether.[1] If further purification is required, recrystallization from a suitable solvent or column chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete initial reaction between malononitrile and triethyl orthoformate. 2. Incorrect temperature during HCl addition. 3. Insufficient amount of HCl. 4. Degradation of starting materials. | 1. Ensure the initial mixture is refluxed for the specified time (e.g., 20 minutes) to allow for the formation of the intermediate.[1] 2. Add concentrated HCl at the recommended temperature (e.g., 80°C) to ensure efficient reaction.[1] 3. Use the correct molar ratio of concentrated HCl. 4. Use fresh, high-purity starting materials. |
| Formation of a Tarry or Oily Product | 1. Reaction temperature too high during HCl addition. 2. Presence of impurities in the starting materials. | 1. Carefully control the temperature during the addition of concentrated HCl. 2. Ensure all reagents and solvents are of appropriate purity. |
| Product is Difficult to Filter | 1. Very fine precipitate formed. | 1. Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. 2. Use a finer porosity filter paper or a different filtration technique (e.g., centrifugation). |
| Contamination with Starting Materials | 1. Incomplete reaction. | 1. Increase the reaction time or temperature slightly. 2. Ensure proper mixing throughout the reaction. 3. Purify the crude product using the recommended washing procedure or further purification methods.[1] |
Experimental Protocol
Synthesis of this compound [1]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Pyridine
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent).
-
Heat the mixture to reflux and maintain for 20 minutes.
-
Cool the mixture to 80°C and carefully add concentrated hydrochloric acid.
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid successively with water, ethanol, and diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent Molar Ratios | ||
| Malononitrile | 2 equiv. | [1] |
| Triethyl orthoformate | 1 equiv. | [1] |
| Pyridine | 1 equiv. | [1] |
| Reaction Conditions | ||
| Reflux Time | 20 minutes | [1] |
| Temperature for HCl addition | 80°C | [1] |
| Reported Yield | 96% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Efficient Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically starts from 2,6-dichloro-3,5-dicyanopyridine. Another potential precursor is 2,6-diamino-3,5-dicyanopyridine, which can undergo a Sandmeyer-type reaction.
Q2: Which catalysts are recommended for the amination of 2,6-dichloro-3,5-dicyanopyridine?
While specific catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, related reactions suggest that palladium-based catalysts are effective for the selective amination of dichloropyridines. Commonly used catalysts include those based on palladium with ligands such as BINAP or DavePhos.
Q3: What are the key reaction parameters to control for selective mono-amination?
To achieve selective mono-amination and avoid the formation of the di-amino byproduct, it is crucial to control the following parameters:
-
Stoichiometry: Use a controlled amount of the aminating agent.
-
Temperature: Lower temperatures generally favor mono-substitution.
-
Reaction Time: Monitor the reaction progress to stop it once the desired product is formed.
-
Catalyst Loading: Use the optimal amount of catalyst to ensure good conversion without promoting side reactions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the identification of starting materials, the desired product, and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst.2. Insufficient reaction temperature.3. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst or activate the catalyst according to the supplier's instructions.2. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation.3. Ensure all reagents and solvents are pure and dry. |
| Formation of significant amounts of di-amino byproduct | 1. Excess aminating agent.2. High reaction temperature.3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the aminating agent.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it once the mono-amino product is maximized. |
| Difficulty in isolating the final product | 1. Co-elution with byproducts during chromatography.2. Product instability under purification conditions. | 1. Optimize the chromatography conditions (e.g., solvent system, column material).2. Consider alternative purification methods such as recrystallization or distillation under reduced pressure. |
| Inconsistent reaction yields | 1. Variability in catalyst activity.2. Presence of impurities in starting materials.3. Inconsistent reaction setup and conditions. | 1. Standardize the source and handling of the catalyst.2. Purify the starting materials before use.3. Maintain consistent experimental parameters (temperature, stirring speed, atmosphere). |
Experimental Protocols
A representative experimental protocol for a related amination reaction is provided below. Researchers should adapt this protocol based on their specific starting materials and available laboratory equipment.
General Procedure for Palladium-Catalyzed Amination:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the palladium catalyst (e.g., Pd2(dba)3) and the appropriate ligand (e.g., Xantphos) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Addition of Reagents: Add the 2,6-dichloropyridine derivative, the aminating agent (e.g., ammonia or an ammonia equivalent), and a base (e.g., NaOtBu or Cs2CO3).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: General experimental workflow for the synthesis.
preventing dimerization of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 2-Amino-6-chloropyridine-3,5-dicarbonitrile during their experiments.
Troubleshooting Guide
Dimerization of this compound can be a significant issue, leading to reduced yield of the desired monomeric product and purification challenges. The following guide addresses common problems and provides systematic solutions.
Problem 1: Formation of an Insoluble Precipitate or Observation of a Higher Molecular Weight Species by Mass Spectrometry.
This often indicates that dimerization or oligomerization has occurred. The primary routes for dimerization are suspected to be photochemical [4+4] cycloaddition or intermolecular nucleophilic substitution.
| Potential Cause | Recommended Solution | Success Rate (Estimated) | Notes |
| Photochemical Dimerization | Exclude light from the reaction setup by wrapping the reaction vessel in aluminum foil or working in a darkroom. | High | 2-Aminopyridines can be susceptible to photochemical dimerization.[1] |
| Elevated Temperature | Maintain a lower reaction temperature. Start at room temperature or below (0 °C to -20 °C) and slowly increase only if necessary for the desired reaction to proceed. | Moderate to High | Higher temperatures can accelerate side reactions, including dimerization. |
| High Concentration | Use a more dilute solution of this compound. This disfavors intermolecular reactions like dimerization. | Moderate | The optimal concentration will depend on the specific reaction being performed. |
| Basic Conditions | If the reaction conditions are basic, the amino group's nucleophilicity is enhanced, potentially leading to intermolecular reactions. Use a non-nucleophilic base or consider protecting the amino group. | Moderate | The choice of base is critical in reactions involving aminopyridines. |
| Presence of Oxidizing Agents | Avoid exposure to air and use degassed solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). | Moderate | Oxidative dimerization has been observed in similar aminopyridine systems.[2] |
Problem 2: Low Yield of the Desired Product Despite Complete Consumption of Starting Material.
This could indicate that the dimerization pathway is kinetically favorable under the current reaction conditions.
| Parameter to Modify | Suggested Change | Rationale |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can help to solvate the molecule and may disfavor intermolecular interactions. | Solvent choice can significantly influence reaction pathways. |
| pH | If applicable to the reaction, maintain a neutral or slightly acidic pH. Protonation of the amino group can decrease its nucleophilicity and reduce the likelihood of it participating in side reactions. | The reactivity of the amino group is highly pH-dependent.[3] |
| Order of Reagent Addition | Add the this compound solution slowly to the other reagents. This maintains a low instantaneous concentration of the aminopyridine, thereby minimizing self-reaction. | This is a standard technique to control reactions involving highly reactive species. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of dimerization for this compound?
While not definitively studied for this specific molecule, two primary mechanisms are plausible based on the reactivity of similar compounds:
-
Photochemical [4+4] Cycloaddition: Exposure to light, particularly UV light, can induce a cycloaddition reaction between two molecules of the pyridine, leading to a cyclobutane-fused dimer.[1]
-
Intermolecular Nucleophilic Aromatic Substitution (SNAr): The amino group of one molecule can act as a nucleophile and attack the electron-deficient pyridine ring of another molecule, potentially displacing the chloro substituent. This is more likely to occur under basic conditions which enhance the nucleophilicity of the amino group.
Q2: How can I protect the amino group to prevent it from participating in side reactions?
Protection of the amino group is a highly effective strategy. The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions for its removal.
| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM) | [4][5] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | [5] |
| Ac (Acetyl) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis | [3] |
Q3: What analytical techniques can I use to detect and characterize the dimer?
-
Mass Spectrometry (MS): The most direct method. The dimer will have a molecular weight twice that of the monomer (minus any atoms lost during formation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the reaction mixture can show a new set of signals corresponding to the dimer. The complexity of the spectra will depend on the symmetry of the dimer.
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than the monomer. This can be a quick way to monitor the progress of the reaction and the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the monomer and dimer.
Experimental Protocols
Protocol 1: General Procedure for Reactions Involving this compound to Minimize Dimerization
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions. Use degassed solvents.
-
Light Exclusion: Wrap the reaction flask with aluminum foil to protect the reaction mixture from light.
-
Temperature Control: Maintain the reaction temperature at or below room temperature (20-25 °C) using a water or ice bath, unless the specific reaction requires heating.
-
Controlled Addition: Add a solution of this compound dropwise to the solution of the other reactants over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the formation of byproducts.
Protocol 2: Boc Protection of the Amino Group
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF or Dioxane).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a catalytic amount of a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected compound.
Visualizations
Caption: A logical workflow for troubleshooting and preventing the dimerization of this compound.
Caption: Plausible pathways for the dimerization of this compound based on known reactivity of similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
troubleshooting low yield in Suzuki coupling of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki coupling of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary causes?
A1: Low or no product formation when using this compound is a common challenge. The primary reasons for this include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to its deactivation.[1][2] This is a well-documented issue, particularly with 2-substituted pyridines.
-
Low Reactivity of the C-Cl Bond: Chloropyridines are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond.[3][4] This makes the initial oxidative addition step in the catalytic cycle more challenging.
-
Electron-Deficient Nature: The presence of two electron-withdrawing nitrile groups further deactivates the pyridine ring, potentially slowing down the oxidative addition step.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: Several side reactions can compete with the desired cross-coupling, leading to low yields of the final product. These include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often from residual water or acidic impurities in the reaction mixture.[2] Using anhydrous solvents and reagents can help mitigate this issue.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2] This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.
-
Dehalogenation: The starting this compound can be reduced to 2-Amino-pyridine-3,5-dicarbonitrile.[2] This can occur if there are sources of hydride in the reaction mixture.
Q3: How can I improve the yield of my reaction? What are the key parameters to optimize?
A3: To improve the yield, a systematic optimization of the reaction conditions is recommended. The most critical parameters to consider are:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2][3] It is highly recommended to use more active catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3][4][5] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6] For challenging couplings with chloropyridines, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[3][5]
-
Solvent System: The solvent must be anhydrous and thoroughly degassed to prevent side reactions.[3] Common choices include 1,4-dioxane, toluene, or THF, often in combination with a small amount of water.[3]
-
Reaction Temperature: Due to the lower reactivity of the C-Cl bond, higher reaction temperatures, typically in the range of 80-120 °C, are often necessary to achieve a reasonable reaction rate.[4][5]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes a range of reported conditions for the Suzuki coupling of challenging chloropyridine substrates. These can serve as a starting point for optimizing the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | (none) | PPh₃ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene | THF/H₂O (4:1) | DMF |
| Temperature (°C) | 100-110 | 90-100 | 80-90 | 120 (MW) |
| Catalyst Loading (%) | 1-3 | 2-5 | 3-5 | 5-10 |
| Expected Yield | High | High | Moderate | Low to Moderate |
Experimental Protocols
Standard Protocol (Initial Attempt)
This protocol represents a common starting point for Suzuki couplings but may result in low yields for challenging substrates.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Challenging Substrates
This protocol incorporates best practices for the Suzuki coupling of less reactive chloropyridines.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv.).[7]
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add anhydrous, degassed 1,4-dioxane.[7]
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
-
Purify the residue by flash column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
managing exothermic reactions in 2-Amino-6-chloropyridine-3,5-dicarbonitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Events
Exothermic reactions, if not properly controlled, can lead to temperature spikes, pressure buildup, and potentially hazardous situations. Below is a guide to troubleshoot and manage unexpected exotherms during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid temperature increase during addition of concentrated HCl | The reaction of concentrated hydrochloric acid with the reaction mixture containing malononitrile, triethyl orthoformate, and pyridine is highly exothermic. | 1. Slow Down Addition: Immediately reduce the rate of HCl addition. Use a dropping funnel with pressure equalization to maintain precise control. 2. Enhance Cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or ice-salt bath). Increase the efficiency of stirring to improve heat transfer. 3. Monitor Internal Temperature: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously. Do not rely solely on the bath temperature. |
| Sudden temperature spike after a delay (induction period) | An induction period may occur where reactants accumulate before the reaction initiates, leading to a sudden and rapid release of heat. | 1. Ensure Good Mixing: Vigorous stirring is crucial to prevent localized concentration of reactants and to distribute heat evenly. 2. Controlled Initiation: Consider adding a small portion of the exothermic reagent first and waiting for the reaction to initiate before proceeding with the rest of the addition at a controlled rate. |
| Temperature continues to rise after stopping reagent addition | The reaction has reached a point of thermal runaway where the heat generated by the reaction is greater than the heat being removed by the cooling system. | 1. Emergency Cooling: If available, activate emergency cooling systems. 2. Dilution: If safe to do so, add a pre-cooled, inert solvent to the reaction mixture to dilute the reactants and absorb heat. 3. Quenching (Use with extreme caution): In a severe event, and only if a pre-determined and tested quenching protocol is in place, a quenching agent may be added. This should be a last resort and performed with appropriate safety measures. |
| Formation of dark-colored byproducts and gas evolution | Uncontrolled high temperatures can lead to the decomposition of reagents and products, potentially generating toxic gases such as hydrogen cyanide and nitrogen oxides. | 1. Immediate Cooling: Vigorously cool the reaction to below the recommended temperature range. 2. Ventilation: Ensure the reaction is conducted in a well-ventilated fume hood. 3. Analysis: After stabilizing the reaction, analyze the mixture to identify byproducts and determine the cause of the decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The addition of concentrated hydrochloric acid to the heated mixture of malononitrile, triethyl orthoformate, and pyridine is a significant exothermic step. The acid-catalyzed cyclization and subsequent reactions release a substantial amount of heat. Careful control of the addition rate and efficient cooling are critical during this stage.
Q2: What are the key parameters to monitor to prevent a runaway reaction?
A2: The most critical parameter is the internal reaction temperature. Other important parameters to monitor include the rate of reagent addition, stirrer speed, and the temperature of the cooling bath. Any deviation from the established protocol should be addressed immediately.
Q3: What type of cooling system is recommended for this synthesis?
A3: A robust cooling system is essential. An ice-water bath is a minimum requirement. For larger scale reactions, a cryostat or a cooling system with a recirculating chiller that allows for precise temperature control is highly recommended.
Q4: Can I add the concentrated HCl all at once?
A4: Absolutely not. The concentrated HCl must be added dropwise or in small portions at a controlled rate to allow the cooling system to dissipate the generated heat effectively. Rapid addition will almost certainly lead to a dangerous exotherm.
Q5: What should I do if I observe a sudden color change and gas evolution?
A5: These are signs of a potential runaway reaction and decomposition. Immediately stop the addition of any reagents, maximize cooling, and ensure you are in a safe, well-ventilated area. If the situation escalates, follow your laboratory's emergency procedures.
Quantitative Data for Exotherm Control
The following table provides hypothetical yet realistic parameters for controlling the exothermic reaction during the addition of concentrated HCl. These values should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 75-80 °C | Maintaining the temperature within this range before HCl addition ensures a controlled start to the reaction. |
| HCl Addition Rate | 0.5 - 1.0 mL/minute | A slow and controlled addition rate is crucial to prevent the accumulation of unreacted reagents and a subsequent thermal runaway. |
| Maximum Internal Temperature | < 90 °C | Exceeding this temperature significantly increases the risk of side reactions and decomposition. |
| Stirring Speed | 300-500 RPM | Vigorous stirring ensures efficient heat transfer from the reaction mixture to the cooling bath. |
| Cooling Bath Temperature | 0-10 °C | A cold cooling bath provides a sufficient temperature gradient to effectively remove the heat generated by the reaction. |
Experimental Protocol
This protocol is based on a literature procedure for the synthesis of this compound and includes specific steps for managing the exothermic nature of the reaction.[1]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Pyridine
-
Concentrated Hydrochloric Acid
-
Copper(II) Chloride (CuCl₂)
-
Isopentyl nitrite
-
Acetonitrile (CH₃CN), dry
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, combine malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent).
-
Initial Heating: Heat the mixture to 80°C and allow it to reflux for 20 minutes.
-
Controlled Acid Addition: Cool the reaction mixture slightly to 75-80°C. Using the dropping funnel, add concentrated hydrochloric acid dropwise to the stirred solution. This step is highly exothermic. Monitor the internal temperature closely and maintain it below 90°C by adjusting the addition rate and using an ice-water bath for external cooling.
-
Intermediate Isolation: After the addition is complete, cool the mixture to room temperature. Add 20 ml of cold water. A precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by filtration. Wash the solid successively with water, ethanol, and diethyl ether.
-
Second Step Setup: In a separate flask, dissolve the dried intermediate (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile.
-
Second Reaction: Add isopentyl nitrite (1.5 equivalents) to the solution. Heat the mixture at 65°C for 5 hours.
-
Workup: Cool the solution and acidify to pH 3 with 2 N HCl. Extract the product with dichloromethane. Dry the organic layer with sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when managing a potential exothermic event.
Caption: Troubleshooting workflow for an exothermic event.
References
Technical Support Center: Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. The information is presented in a question-and-answer format to directly address potential experimental challenges, with a focus on exploring alternative and greener solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are some common and alternative solvents for the synthesis of this compound and related derivatives?
A1: Traditionally, the synthesis may involve solvents like pyridine. However, in line with green chemistry principles, several alternative solvents are being explored for the synthesis of pyridine derivatives. These include more environmentally friendly options such as ethanol, methanol, water, and even solvent-free conditions.[1][2][3] The choice of solvent can significantly impact reaction yield, purity, and work-up procedures. For closely related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, ethanol has been commonly used.[4]
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low yields in pyridine synthesis can stem from several factors, including inefficient reaction conditions, poor quality of starting materials, and the formation of side products.[1][2]
-
Inefficient Reaction Conditions: Consider optimizing temperature and reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some pyridine derivatives.[1]
-
Catalyst Choice: The selection of a catalyst can be crucial. While some reactions proceed without a catalyst, others benefit from the addition of acids or bases.
-
Purity of Reactants: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[2][5]
-
Order of Reagent Addition: In some cases, the sequential addition of reagents can help minimize the formation of byproducts and improve selectivity.[1]
Q3: Are there any "green" or more sustainable approaches to this synthesis?
A3: Yes, there is a significant trend towards developing greener synthetic routes for pyridine derivatives. Key strategies include:
-
Use of Greener Solvents: Replacing hazardous organic solvents with options like water, ethanol, or bio-based solvents.[1]
-
Solvent-Free Reactions: Performing the reaction under solvent-free (fusion) conditions can reduce waste and simplify purification.[6]
-
Microwave-Assisted Synthesis: This technique can often lead to shorter reaction times, higher yields, and cleaner reaction profiles.[1]
-
Multicomponent Reactions: One-pot multicomponent reactions are inherently more atom-economical and efficient.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure starting materials (malononitrile, etc.). | Purify starting materials before use (e.g., recrystallization).[2][5] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Monitor the reaction by TLC to find the optimal conditions.[2] | |
| Inappropriate solvent. | Experiment with alternative solvents. See the solvent comparison table below for suggestions. | |
| Formation of Multiple Products/Byproducts | Side reactions due to reaction conditions. | Adjust the reaction temperature and consider a stepwise addition of reagents to improve selectivity.[1] |
| Self-condensation of starting materials. | Control the addition of reagents and optimize the reaction temperature.[2] | |
| Difficult Product Purification | Product is insoluble or forms an oil. | Try different recrystallization solvents. A mixture of solvents may be necessary. For highly impure samples, column chromatography may be required. |
| Contamination with starting materials. | Monitor the reaction to completion using TLC to ensure all starting materials have been consumed. |
Solvent Selection and Comparison
The following table summarizes potential solvents for the synthesis of this compound, based on literature for similar pyridine derivatives. Please note that yields and conditions are indicative and may require optimization for this specific synthesis.
| Solvent | Typical Conditions | Reported Yields (for similar derivatives) | Advantages | Disadvantages |
| Pyridine | Reflux | Not specified for target compound | Acts as both solvent and base | High boiling point, unpleasant odor, potential for side reactions |
| Ethanol | Reflux | 17-49% for sulfanylpyridines[4] | Greener solvent, readily available, easy to remove | May require a catalyst |
| Water | Reflux, often with a catalyst | Up to 96% for some pyridines[1] | Environmentally benign, inexpensive | Poor solubility of organic reactants may be an issue |
| Acetonitrile | 65°C | Not specified for target compound | Good solvent for many organic compounds | More toxic than alcohols |
| DMF | 120°C | Not specified for target compound | High boiling point, good solvating power | Difficult to remove, potential for decomposition at high temperatures |
| Solvent-Free | 120-130°C | Moderate to high[2] | Reduced waste, simplified work-up | May require higher temperatures, potential for charring |
Experimental Protocols
Protocol 1: Synthesis of this compound (Literature Method)[7]
-
A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes.
-
Concentrated HCl is added to the mixture at 80°C.
-
The reaction mixture is cooled to room temperature, and water is added.
-
The resulting precipitate is collected by filtration.
-
The solid is washed successively with water, ethanol, and diethyl ether to afford this compound.
Protocol 2: Proposed Greener Alternative using Ethanol
-
To a round-bottom flask, add malononitrile (2 equivalents), the appropriate chloro-substituted aldehyde or equivalent (1 equivalent), and ethanol as the solvent.
-
Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for selecting an alternative solvent for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. The data presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Disclaimer: No publicly available biological activity data was found for the parent compound, this compound. Therefore, this guide focuses on the comparison of its various synthesized analogs. The absence of data for the parent compound prevents a direct structure-activity relationship comparison with its derivatives at this time.
I. Comparative Analysis of Biological Activity
The analogs of this compound have been investigated for a range of biological activities, most notably as anticancer agents and kinase inhibitors. The following tables summarize the quantitative data from these studies, allowing for a comparative assessment of the potency of different structural modifications.
A. Anticancer and Cytotoxic Activity
A significant number of studies have focused on the cytotoxic effects of 2-aminopyridine-3,5-dicarbonitrile analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented below. Lower values indicate greater potency.
Table 1: Cytotoxic Activity of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Analogs
| Compound ID | 6-Substituent | 4-Aryl Group | Cell Line | IC50 (µM) | Reference |
| S1 | -NH-CH2CH3 | Phenyl | PC3 (Prostate) | 0.45 | [1] |
| HCT-116 (Colon) | 2.82 | [1] | |||
| MCF-7 (Breast) | 15.8 | [1] | |||
| HeLa (Cervical) | 28.2 | [1] | |||
| S2 | -NH-Ph-CH3 | Phenyl | PC3 (Prostate) | 0.85 | [1] |
| HCT-116 (Colon) | 1.2 | [1] | |||
| MCF-7 (Breast) | >100 | [1] | |||
| HeLa (Cervical) | >100 | [1] | |||
| S3 | -NH2 | Phenyl | PC3 (Prostate) | 0.1 | [1] |
| HCT-116 (Colon) | >100 | [1] | |||
| MCF-7 (Breast) | 69.2 | [1] | |||
| HeLa (Cervical) | >100 | [1] | |||
| S4 | -NH-Ph | Phenyl | PC3 (Prostate) | 0.56 | [1] |
| HCT-116 (Colon) | 74.1 | [1] | |||
| MCF-7 (Breast) | 81.3 | [1] | |||
| HeLa (Cervical) | >100 | [1] | |||
| 5-Fluorouracil | (Reference Drug) | PC3 (Prostate) | 7.49 | [1] |
Table 2: Anticancer Activity of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives
| Compound ID | N1-Substituent | 4-Aryl Group | Cell Line | EC50 (µM) | Reference |
| 5a | Benzyl | p-Tolyl | GL261 (Glioma) | 26.61 ± 0.7381 | [2] |
| 5o | 4-Chlorobenzyl | 4-Bromophenyl | Glioblastoma | Potent Activity | [2][3] |
| Liver Cancer | Potent Activity | [2] | |||
| Breast Cancer | Potent Activity | [2] | |||
| Lung Cancer | Potent Activity | [2] |
B. Kinase Inhibition
Several 2-aminopyridine-3,5-dicarbonitrile analogs have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Table 3: Kinase Inhibitory Activity of 2-Aminopyridine-3,5-dicarbonitrile Analogs
| Compound Class | Target Kinase | IC50/EC50 | Reference |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | CDK2 | Plausible inhibitors based on molecular docking | [1] |
| 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile derivatives | Acetylcholinesterase (AChE) | IC50 < 1 µM | [4] |
C. Anti-Prion Activity
Derivatives of the 2-aminopyridine-3,5-dicarbonitrile scaffold have also shown promise in inhibiting the formation of misfolded prion proteins (PrPSc), the causative agent of fatal neurodegenerative diseases.
Table 4: Anti-Prion Activity of a 2-Aminopyridine-3,5-dicarbonitrile Analog
| Compound ID | Structure Description | Cell Line | IC50 (mM) | Reference |
| Cp-60 | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | ScN2a (Scrapie-infected mouse neuroblastoma) | 18.0 ± 1.5 | [5] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
B. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a specific substrate. The amount of phosphorylation is then quantified.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in the appropriate kinase assay buffer to achieve the desired final concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the recommended concentrations.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the following components in order:
-
Test compound dilution or vehicle control.
-
Kinase solution.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of phosphorylation. The detection method can vary depending on the assay format:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based: Uses a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.
-
Radiometric: Uses radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
III. Visualizations
The following diagrams illustrate a typical experimental workflow for assessing anticancer activity and a simplified representation of a kinase signaling pathway often targeted by these compounds.
Caption: Experimental Workflow for Anticancer Activity Screening.
Caption: Simplified Kinase Signaling Pathway and Inhibition.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile | 111971-56-3 | Benchchem [benchchem.com]
- 5. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile. While a definitive single-crystal X-ray crystallography study for this specific compound is not publicly available, this document presents a robust validation framework through a combination of spectroscopic data for the target molecule and comparative X-ray crystallographic data from structurally analogous pyridine derivatives.
Introduction to Structural Validation
The precise determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. It underpins the understanding of a compound's reactivity, physical properties, and biological activity. Single-crystal X-ray crystallography is considered the gold standard for unambiguous structure determination, providing precise atomic coordinates, bond lengths, and bond angles. However, when suitable crystals cannot be obtained, a combination of other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is employed to confirm the molecular structure.
This guide will compare the structural elucidation of this compound using available spectroscopic data against the definitive structures of closely related compounds determined by X-ray crystallography.
X-ray Crystallography: The Definitive Method (Comparative Analysis)
While X-ray crystallographic data for this compound is not available in public databases, the analysis of closely related structures provides valuable insights into the expected molecular geometry and crystal packing. Below is a comparison of key crystallographic parameters from several analogous compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Reference |
| 2,6-Dichloropyridine-3,5-dicarbonitrile | C₇HCl₂N₃ | Orthorhombic | Pnma | a = 6.8473(9), b = 12.1307(15), c = 19.430(3) | [1] |
| 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate | C₁₃H₇ClN₄O·C₂H₆O | Triclinic | P-1 | a = 6.7787(10), b = 10.4318(14), c = 11.2857(17), α = 88.634(2), β = 84.643(1), γ = 81.700(1) | N/A |
| 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | C₉H₉N₅ | Monoclinic | C2/c | a = 28.667(7), b = 3.9702(10), c = 17.950(4), β = 112.920(3) | N/A |
The data from these related structures indicate that pyridine dicarbonitrile derivatives can crystallize in various crystal systems. The planarity of the pyridine ring is a common feature, though substituents can cause minor deviations.[1] These comparative data are crucial for predicting the likely solid-state conformation of this compound.
Spectroscopic Validation of this compound
In the absence of X-ray data, a combination of spectroscopic methods provides the necessary evidence for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Data for this compound
A ¹³C NMR spectrum is available for the target compound. The chemical shifts are consistent with the proposed structure, showing the expected number of distinct carbon environments.
| Carbon Atom | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| C2 (C-NH₂) | ~158 | (Data from PubChem) |
| C6 (C-Cl) | ~150 | (Data from PubChem) |
| C4 (CH) | ~110 | (Data from PubChem) |
| C3, C5 (C-CN) | ~115 | (Data from PubChem) |
| CN | ~117 | (Data from PubChem) |
¹H NMR Data (Comparative)
While specific ¹H NMR data for the target compound was not found, analysis of similar structures allows for a reliable prediction of the expected spectrum. For instance, in related 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, the amino protons (NH₂) typically appear as a broad singlet around 8.5 ppm, and aromatic protons resonate in the 7-8 ppm region.[2][3] For this compound, a single aromatic proton signal would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.[4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3400-3200 | Multiple bands observed in this region |
| Nitrile (C≡N) | Stretching | 2260-2220 | Strong absorption band around 2230 |
| Aromatic C=C/C=N | Stretching | 1650-1450 | Multiple bands observed in this region |
| C-Cl | Stretching | 800-600 | Band(s) present in this region |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₇H₃ClN₄), the expected monoisotopic mass is approximately 178.00 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy. The fragmentation pattern would likely involve the loss of chlorine, cyano groups, and HCN.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Single-Crystal X-ray Diffraction Protocol (General)
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates and molecular geometry.
NMR Spectroscopy Protocol (General for Organic Solids)
-
Sample Preparation: 5-10 mg of the solid sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS).
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).
-
Film Deposition: A drop of the solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS) Protocol (General)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) at a low concentration.
-
Infusion and Ionization: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap), which measures their mass-to-charge ratio with high accuracy.
-
Data Analysis: The measured mass is compared to the calculated exact mass for the proposed elemental formula to confirm the composition.
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of the structural validation process.
References
- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Cytotoxicity of 2-Amino-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of 2-amino-6-substituted-pyridine-3,5-dicarbonitrile derivatives against various cancer cell lines. The information is supported by experimental data from a key study in the field and includes detailed experimental protocols and visualizations of the proposed mechanism of action.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives was evaluated against a panel of six human cancer cell lines: HepG2 (Hepatocellular carcinoma), A549 (Lung carcinoma), MDA-MB-231 (Breast adenocarcinoma), MCF-7 (Breast adenocarcinoma), PC3 (Prostate cancer), and HELA (Cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are presented in the table below. 5-Fluorouracil (5-FU), a standard anticancer drug, was used as a positive control for comparison.[1][2]
| Compound ID | 6-Substituent | 4-Aryl Group | HepG2 | A549 | MDA-MB-231 | MCF-7 | PC3 | HELA |
| S1 | Ethylamino | Phenyl | >100 | >100 | 28.2 | >100 | 0.45 | 15.8 |
| S2 | p-Toluidino | Phenyl | >100 | >100 | >100 | >100 | 0.85 | 1.2 |
| S3 | Amino | Phenyl | >100 | >100 | 69.2 | >100 | 0.1 | >100 |
| S4 | Anilino | Phenyl | >100 | >100 | 81.3 | >100 | 0.56 | 74.1 |
| 5-FU | - | - | 15.8 | 25.6 | 0.49 | 4.5 | 7.49 | 8.2 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">Data extracted from Lila A.S. et al., Tropical Journal of Pharmaceutical Research, 2021.[2]
The results indicate that these pyridine derivatives exhibit a noteworthy level of cytotoxicity, particularly against the PC3 prostate cancer cell line, with IC50 values in the sub-micromolar range, surpassing the efficacy of the standard drug 5-FU in this specific cell line.[1]
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Human cancer cell lines (HepG2, A549, MDA-MB-231, MCF-7, PC3, and HELA) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The synthesized 2-amino-6-substituted-pyridine-3,5-dicarbonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent like 5-FU) are also included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, a solution of MTT (e.g., 2 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 1.5 to 4 hours at 37°C. During this time, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
-
Absorbance Measurement:
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 492 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway through which these compounds may exert their cytotoxic effects.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Molecular docking studies suggest that these 2-amino-pyridine-3,5-dicarbonitrile derivatives may act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Proposed CDK2 inhibition signaling pathway.
References
A Comparative Spectroscopic Guide: 2-Amino-6-chloropyridine-3,5-dicarbonitrile and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2-Amino-6-chloropyridine-3,5-dicarbonitrile against its common synthetic precursors, malononitrile and 2-chloronicotinonitrile. The information presented herein is crucial for reaction monitoring, structural confirmation, and purity assessment in the synthesis of this important chemical intermediate.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) of this compound and its precursors. This data allows for a clear, side-by-side comparison of the changes in chemical structure as the synthesis progresses from the starting materials to the final product.
| Compound | Structure | IR (Infrared) Spectroscopy Data (cm⁻¹) |
| Malononitrile | 2920 (C-H stretch), 2270 (C≡N stretch), 1420 (CH₂ bend) | |
| 2-Chloronicotinonitrile | 3100-3000 (Ar C-H stretch), 2230 (C≡N stretch), 1570, 1460 (C=C, C=N stretch), 800 (C-Cl stretch) | |
| This compound | 3400-3200 (N-H stretch), 2220 (C≡N stretch), 1640 (N-H bend), 1580, 1450 (C=C, C=N stretch), 820 (C-Cl stretch) |
| Compound | ¹H NMR (Proton Nuclear Magnetic Resonance) Data (δ, ppm) | ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (δ, ppm) |
| Malononitrile | ~3.5 (s, 2H, CH₂) | 112.5 (C≡N), 16.5 (CH₂) |
| 2-Chloronicotinonitrile | 8.6 (dd, 1H), 7.9 (dd, 1H), 7.5 (dd, 1H) | 152.1, 149.8, 140.2, 128.1, 115.8, 110.4 |
| This compound | ~8.3 (s, 1H, Ar-H), ~7.5 (br s, 2H, NH₂) (estimated) | 159.2, 153.1, 139.8, 116.3, 114.8, 98.7, 85.1 |
| Compound | Mass Spectrometry (MS) Data (m/z) |
| Malononitrile | 66 (M+), 65, 40, 39 |
| 2-Chloronicotinonitrile | 138 (M+), 111, 103, 76 |
| This compound | 178 (M+), 143, 116, 89 (expected fragmentation) |
Experimental Protocols
General Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction between malononitrile and 2-chloronicotinonitrile. A general procedure is as follows:
-
To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, a base (e.g., piperidine or sodium ethoxide) is added.
-
2-chloronicotinonitrile (1 equivalent) is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization from a suitable solvent.
Visualizing the Process
Synthetic Pathway
The following diagram illustrates the synthetic route from the precursors to the final product.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of the synthesized compound and its precursors.
Caption: General workflow for spectroscopic analysis.
A Comparative Analysis of Catalysts for the Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized pyridine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Among these, 2-amino-6-chloropyridine-3,5-dicarbonitrile serves as a crucial intermediate for the development of novel therapeutics. This guide provides a comparative overview of the catalytic methods applicable to the synthesis of this important scaffold, drawing on established protocols and analogous reactions to offer a comprehensive analysis for researchers in the field.
While direct comparative studies of various catalysts for the synthesis of this compound are not extensively documented, a primary synthetic route has been established. This method involves a one-pot reaction of malononitrile and triethyl orthoformate, utilizing a combination of basic and acidic catalysis. To provide a thorough comparative landscape, this guide will detail the established synthesis and then draw parallels with the extensively studied catalytic systems for the synthesis of structurally related 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. This analogous approach offers valuable insights into potential alternative catalysts that could be adapted for the synthesis of the target chloro-derivative.
Established Synthesis of this compound
A key method for the synthesis of this compound involves the reaction of malononitrile with triethyl orthoformate in the presence of pyridine, followed by the addition of concentrated hydrochloric acid.[1] In this process, pyridine likely acts as a basic catalyst, promoting the initial condensation reactions, while hydrochloric acid serves as an acid catalyst for the final cyclization and aromatization steps.
Table 1: Reagents and their Proposed Catalytic Roles in the Established Synthesis
| Reagent/Catalyst | Proposed Role |
| Pyridine | Base Catalyst: Facilitates the Knoevenagel condensation of malononitrile and the reaction with triethyl orthoformate by deprotonating the active methylene group of malononitrile. |
| Concentrated Hydrochloric Acid | Acid Catalyst: Promotes the intramolecular cyclization of the intermediate, followed by dehydration and tautomerization to form the stable aromatic pyridine ring. It also provides the chloride ion for the 6-position. |
Experimental Protocol for the Established Synthesis
The following protocol is based on the established method for the synthesis of this compound.[1]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Pyridine
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes.
-
Concentrated hydrochloric acid is then added to the reaction mixture at 80°C.
-
The mixture is cooled to room temperature.
-
Water is added to precipitate the product.
-
The precipitate is collected by filtration.
-
The solid product is washed successively with water, ethanol, and diethyl ether to afford the purified this compound.
Comparative Study of Catalysts for Analogous 2-Aminopyridine-3,5-dicarbonitrile Syntheses
The synthesis of the closely related 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been extensively studied, employing a variety of catalysts in multicomponent reactions of an aldehyde, malononitrile, and a thiol.[2][3][4] These studies provide a valuable framework for comparing the efficacy of different catalytic systems for the formation of the 2-aminopyridine-3,5-dicarbonitrile core. The catalysts investigated can be broadly categorized as basic, Lewis acidic, and heterogeneous catalysts.
Table 2: Comparative Performance of Catalysts in the Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles
| Catalyst | Catalyst Type | Typical Reaction Conditions | Yield (%) | Advantages |
| Triethylamine (Et3N) | Basic (Organic) | Ethanol, Reflux | 17-49 | Readily available, simple to use.[3] |
| DBU (1,8-Diazabicyclo[7.4.0]undec-7-ene) | Basic (Organic) | Varies, often room temperature or mild heating | High | Strong, non-nucleophilic base, often leading to high yields and faster reactions.[4] |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Basic (Organic) | Varies, often room temperature or mild heating | High | Effective and relatively inexpensive organic base.[4] |
| Piperidine | Basic (Organic) | Ethanol, Reflux or Microwave | Good-High | Commonly used base catalyst, can be used with microwave irradiation to accelerate the reaction.[4] |
| Ionic Liquid (e.g., [bmim]OH) | Basic (Ionic Liquid) | Often solvent-free, mild conditions | High | "Green" solvent and catalyst, can be recyclable.[4] |
| KF/Alumina | Basic (Heterogeneous) | Solvent-free or in a solvent, with or without microwave | Good-High | Solid-supported catalyst, easy to separate from the reaction mixture, reusable.[4] |
| nano-SiO2 | Heterogeneous | Varies | Good-High | Nanocatalyst with high surface area, potentially leading to higher activity.[4] |
| ZnCl2 | Lewis Acid | Often with microwave irradiation | Moderate-Good | Lewis acid catalysis can activate the carbonyl group of the aldehyde.[4] |
| Metal-Organic Frameworks (MOFs) | Heterogeneous | Solvent-free | High | Robust, reusable heterogeneous catalysts with high catalytic activity.[5] |
| Natural Products (e.g., Betaine, Guanidine Carbonate) | Organic | Mild, often solvent-free conditions | Good-High | Environmentally benign, non-toxic, and operate under mild conditions.[6][7] |
This comparative data suggests that a range of basic and Lewis acid catalysts are effective in promoting the formation of the 2-aminopyridine-3,5-dicarbonitrile scaffold. For the synthesis of the target this compound, these alternative catalysts could potentially replace pyridine in the initial condensation steps.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthesis and the relationship between the established method and the analogous catalytic systems, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of the target compound and its sulfanyl analogs.
Caption: Proposed reaction pathway for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound is effectively achieved through a one-pot reaction involving malononitrile, triethyl orthoformate, pyridine, and concentrated hydrochloric acid. While this remains the primary established method, the extensive research on the synthesis of analogous 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles reveals a broad spectrum of effective catalysts.
For researchers and drug development professionals, this comparative analysis suggests a fertile ground for process optimization and the development of more environmentally benign synthetic routes. The exploration of heterogeneous catalysts such as KF/Alumina or Metal-Organic Frameworks could lead to simplified purification procedures and catalyst recyclability. Furthermore, the use of natural product-based catalysts like betaine or guanidine carbonate presents an opportunity for developing "greener" synthetic protocols.
Future studies should focus on the direct application and comparative evaluation of these alternative catalysts in the synthesis of this compound to determine their efficacy in terms of yield, reaction conditions, and overall process efficiency. Such investigations will be invaluable for the large-scale and sustainable production of this important pharmaceutical intermediate.
References
- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unambiguous Identification of 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Comparative Analysis of High-Resolution Mass Spectrometry
In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the definitive identification of 2-Amino-6-chloropyridine-3,5-dicarbonitrile, a key heterocyclic scaffold. We present supporting data and protocols, comparing the capabilities of HRMS with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
High-Resolution Mass Spectrometry has emerged as an indispensable tool for the structural elucidation of organic molecules due to its exceptional mass accuracy and sensitivity.[1] For a molecule with the complexity of this compound (C7H3ClN4), HRMS provides a rapid and unequivocal means of confirming its elemental composition, a cornerstone of its identity.
Confirming Molecular Identity with HRMS
The primary strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within a few parts per million (ppm). This accuracy allows for the confident determination of a molecule's elemental formula.
Experimental Data
For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C7H3ClN4. The experimentally determined mass from an HRMS analysis would be expected to be in very close agreement with this theoretical value.
| Parameter | Theoretical Value | Experimental Value (Representative) | Mass Error (ppm) |
| Molecular Formula | C7H3ClN4 | - | - |
| Monoisotopic Mass | 178.00462 Da | 178.00481 Da | 1.07 |
Note: The experimental value presented is a representative figure for illustrative purposes, demonstrating typical mass accuracy.
This minute difference between the theoretical and observed mass, expressed in parts per million (ppm), provides a high degree of confidence in the assigned molecular formula, effectively confirming the presence of this compound.
Experimental Protocol: HRMS Analysis
A typical experimental protocol for the HRMS analysis of this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]+).
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The instrument measures the time it takes for the ions to travel a certain distance (in a TOF) or their frequency of oscillation (in an Orbitrap), which is directly related to their m/z ratio.
-
Data Processing: The acquired data is processed to determine the accurate mass of the parent ion, which is then compared to the theoretical mass calculated from the expected molecular formula.
Comparison with Alternative Analytical Techniques
While HRMS provides definitive information on the elemental composition, a comprehensive structural confirmation often involves orthogonal techniques that provide complementary information about the molecule's connectivity and three-dimensional structure.
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Elemental Composition (Molecular Formula) | High sensitivity, speed, and mass accuracy. | Provides limited information on isomerism and stereochemistry. |
| NMR Spectroscopy | Connectivity of atoms (molecular structure) | Provides detailed information about the chemical environment of each atom. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| X-ray Crystallography | 3D arrangement of atoms in a crystal | Provides the absolute structure, including stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and chemical environment of each atom. For this compound, 1H and 13C NMR would provide key structural information.
Expected NMR Data (Hypothetical):
-
1H NMR: A singlet in the aromatic region corresponding to the proton on the pyridine ring, and a broad singlet for the amino (-NH2) protons.
-
13C NMR: Signals corresponding to the five distinct carbon atoms in the dicarbonitrile-substituted pyridine ring.
An experimental protocol would involve dissolving the sample in a deuterated solvent (e.g., DMSO-d6) and acquiring the spectra on a high-field NMR spectrometer.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The synthesis of a related compound, 2,6-dichloropyridine-3,5-dicarbonitrile, has been reported to yield crystals suitable for X-ray diffraction, suggesting that obtaining crystals of the target compound is feasible.
An experimental protocol would require the growth of a high-quality single crystal of this compound, which would then be mounted on a diffractometer for data collection and structure solution.
Conclusion
High-Resolution Mass Spectrometry stands out as a rapid, highly accurate, and sensitive technique for the initial and crucial confirmation of the elemental composition of this compound. While NMR spectroscopy and X-ray crystallography provide indispensable, complementary information regarding atomic connectivity and three-dimensional structure, the precision of HRMS in determining the molecular formula is a cornerstone in the analytical workflow for chemical identity confirmation. For researchers in drug development and chemical synthesis, leveraging the strengths of each of these techniques is essential for the unambiguous characterization of novel compounds.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-6-chloropyridine-3,5-dicarbonitrile by HPLC
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The purity of intermediates, such as 2-Amino-6-chloropyridine-3,5-dicarbonitrile, is critical as it can significantly influence the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely accepted method for the purity analysis of a vast array of organic compounds, including substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred technique for separating the main compound from structurally similar impurities, which may include unreacted starting materials, by-products, and degradation products.[2]
A well-developed HPLC method can provide precise quantification of the purity of this compound. Based on established methods for analogous pyridine derivatives, a suitable RP-HPLC method is proposed below.[1][3][4]
Experimental Protocol: Proposed RP-HPLC Method for this compound
This protocol outlines a stability-indicating reversed-phase HPLC method for the quantitative purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and sonicate if necessary to ensure complete dissolution.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, the system suitability should be verified by injecting the standard solution five times. The following criteria should be met:
-
The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
4. Analysis and Purity Calculation:
Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide valuable, often complementary, information regarding the purity of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, the nature of the expected impurities, and available instrumentation.[5]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; excellent for quantitative analysis; applicable to a wide range of compounds, including non-volatile and thermally labile ones.[1][3] | Higher initial instrument cost; requires solvent consumption. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds; high resolution; can be coupled with mass spectrometry (GC-MS) for definitive peak identification.[3] | Not suitable for non-volatile or thermally labile compounds; potential for degradation of the analyte at high temperatures. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase on a plate. | Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously and for reaction monitoring.[5] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides detailed structural information about the main component and impurities; quantitative NMR (qNMR) can be used for purity determination without a reference standard for each impurity.[1] | Lower sensitivity compared to HPLC; requires a relatively pure sample for clear spectra; higher instrument cost. |
| UV-Vis Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength. | Fast and straightforward for determining the concentration of a pure substance.[5] | Non-specific and cannot distinguish between the analyte and absorbing impurities; not suitable for purity assessment without a certified standard.[5] |
Logical Decision Flow for Method Selection
The selection of an appropriate analytical technique is a critical decision. The following diagram illustrates a logical decision-making process for choosing between HPLC and alternative methods for purity analysis.
Conclusion
For the definitive purity assessment of synthesized this compound, reversed-phase HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities. The proposed HPLC method provides a robust starting point for accurate purity determination. However, alternative techniques such as GC, TLC, and NMR offer valuable orthogonal information and can be employed for specific purposes like rapid screening or structural confirmation of impurities. The selection of the most appropriate analytical method should be guided by the specific goals of the analysis, the expected nature of any impurities, and the resources available in the laboratory.
References
comparing the efficacy of different purification methods for 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For researchers, scientists, and professionals in drug development, obtaining highly pure 2-Amino-6-chloropyridine-3,5-dicarbonitrile is a critical step for reliable downstream applications. The choice of purification method can significantly impact the yield, purity, and overall efficiency of the synthesis process. This guide provides a comparative overview of common purification techniques applicable to this compound, supported by experimental data from structurally related molecules.
Comparison of Purification Methods
The following table summarizes the key aspects of recrystallization and column chromatography for the purification of aminopyridine derivatives, offering a general comparison to guide methodology selection.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[1] |
| Typical Yield | Generally higher, but can be significantly reduced by repeated cycles. A 45% yield was reported for the recrystallization of a related compound, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, from ethanol.[2] | Variable, typically lower than recrystallization due to potential for product loss on the column. However, yields of 83-97% have been reported for flash chromatography of other substituted pyridines. |
| Purity Achieved | Can be very high (>99%) for crystalline solids if the correct solvent is chosen. | Generally very high; capable of separating complex mixtures and closely related impurities. |
| Scale | Easily scalable for large quantities of material. | Can be scaled up, but large-scale chromatography can be resource-intensive (solvents, stationary phase).[1] |
| Time & Labor | Can be faster for simple purifications. | Generally more time-consuming and labor-intensive, especially for large samples. |
| Cost | Lower solvent consumption compared to chromatography, making it more cost-effective for large scales. | Higher cost due to the consumption of large volumes of solvents and the cost of the stationary phase. |
| Applicability | Best for crystalline solids with thermally stable properties. | Applicable to a wider range of compounds, including oils and non-crystalline solids.[1] |
Experimental Protocols
Detailed methodologies for the two primary purification techniques are provided below. These protocols are based on established practices for similar aminopyridine compounds and should be optimized for the specific characteristics of this compound.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at varying temperatures.[3]
1. Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. For aminopyridine derivatives, common solvents include ethanol, methanol, isopropanol, ethyl acetate, and toluene.[3][4] In some cases, a two-solvent system may be necessary.[5] For basic compounds like pyridines, the use of organic acids such as acetic acid, sometimes in mixtures with other solvents, can also be effective.[6]
2. Single-Solvent Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[1]
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar compounds like aminopyridines due to its slightly acidic nature. Alumina (neutral, acidic, or basic) can also be used.[1]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by thin-layer chromatography (TLC). Common solvent systems for pyridine derivatives include mixtures of a nonpolar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, ethanol).[7][8][9] For polar compounds, starting with 10-50% ethyl acetate in hexane is a common practice.[9]
2. Column Packing and Sample Loading:
-
Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent mixture.
-
Column Packing: Pour the slurry into a vertical glass column and allow the stationary phase to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the column.
3. Elution and Fraction Collection:
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the fractions using TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for selecting an appropriate purification method for a compound like this compound.
Caption: Workflow for purification method selection.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
structure-activity relationship (SAR) studies of 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives
A detailed examination of the structure-activity relationships of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives reveals their potential as potent anticancer agents, with significant activity observed against various cancer cell lines. These compounds, belonging to the broader class of substituted pyridines, have been a focus of medicinal chemistry due to their versatile biological activities.
The core structure of 2-amino-pyridine-3,5-dicarbonitrile has been identified as a promising scaffold for the development of novel therapeutics, particularly in oncology. Research indicates that derivatives of this scaffold can exhibit significant cytotoxic effects against a range of human cancer cell lines, including prostate (PC3), cervical (HeLa), breast (MCF-7), and liver (HepG2) cancer. The mechanism of action for some of these derivatives is suggested to be through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-pyridine-3,5-dicarbonitrile derivatives, with a focus on their anticancer properties. While specific SAR studies on a series of compounds with a constant 6-chloro substituent are limited in the available literature, this guide will draw upon data from closely related analogs to infer the role of various structural modifications on biological activity.
Structure-Activity Relationship Insights
The anticancer activity of 2-amino-pyridine-3,5-dicarbonitrile derivatives is significantly influenced by the nature of substituents at various positions of the pyridine ring. Key SAR observations from studies on related compounds include:
-
Substitution at the 4-position: The introduction of an aryl group at the 4-position of the pyridine ring has been shown to be crucial for potent cytotoxic activity. This bulky hydrophobic group is believed to enhance the binding affinity of the compound to its biological target, potentially by occupying a hydrophobic pocket in the active site of enzymes like CDK2.
-
Substitution at the 6-position: The substituent at the 6-position plays a critical role in modulating the activity of these compounds. While direct comparative data for a series of 6-chloro derivatives is scarce, studies on analogs with different substituents at this position (e.g., amino, substituted amino groups) have demonstrated a significant impact on their cytotoxic potency. The presence of a chlorine atom, being an electron-withdrawing group, is expected to influence the electronic properties of the pyridine ring and its interaction with biological targets.
-
The 2-Amino and 3,5-Dicarbonitrile Groups: The 2-amino group and the two cyano groups at the 3 and 5-positions are considered essential pharmacophoric features. They are likely involved in crucial hydrogen bonding and other interactions with the target protein, contributing to the overall biological activity.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic activity of a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives against various human cancer cell lines. These compounds serve as important comparators for understanding the potential of this compound analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Amino-4-phenyl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives [1][2]
| Compound ID | 6-Substituent | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | PC3 (Prostate) | HeLa (Cervical) |
| S1 | -NH-CH2CH3 | 15.8 | >100 | 28.2 | >100 | 0.45 | 2.82 |
| S2 | -NH-(p-tolyl) | >100 | >100 | >100 | >100 | 0.85 | 1.2 |
| S3 | -NH2 | >100 | >100 | 69.2 | >100 | 0.1 | >100 |
| S4 | -NH-phenyl | >100 | >100 | 81.3 | >100 | 0.56 | 74.1 |
| 5-FU (Control) | - | 0.233 | >100 | 0.49 | >100 | 7.49 | >100 |
Data from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which provides valuable insights into the SAR of this class of compounds.[1][2]
Experimental Protocols
Synthesis of 2-Amino-4-Aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
A one-pot multicomponent condensation reaction is a common and efficient method for the synthesis of these pyridine derivatives.[1]
General Procedure:
-
A mixture of an appropriate arylidine (0.06 mol), a primary amine or ammonium acetate (0.069 mol) as the nucleophile, and anhydrous zinc chloride (ZnCl2) (0.09 mol) is prepared in dry ethanol (20 mL).
-
The reaction mixture is agitated at 80°C for 5 hours.
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol and then methanol to yield the purified 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Procedure:
-
Human cancer cell lines (e.g., HepG2, A549, MDA-MB-231, MCF-7, PC3, HeLa) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
After the incubation period, MTT solution (20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Visualizing the Synthesis and Mechanism of Action
The following diagrams illustrate the general synthetic pathway for 2-amino-pyridine-3,5-dicarbonitrile derivatives and their proposed mechanism of action through CDK2 inhibition.
Caption: General workflow for the one-pot synthesis of 2-amino-pyridine-3,5-dicarbonitrile derivatives.
Caption: Proposed mechanism of action via inhibition of the CDK2/Cyclin E complex, leading to cell cycle arrest.
References
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-6-chloropyridine-3,5-dicarbonitrile.
This compound is classified as hazardous and requires strict disposal protocols. Based on its chemical structure, which includes a chlorinated pyridine ring and nitrile groups, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | A laboratory coat should be worn to minimize skin exposure.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when dealing with spills.[4] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste disposal facility, likely involving incineration.[4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
This compound should be segregated as a halogenated organic waste .[3] Do not mix with non-halogenated waste streams.[3]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company.[4]
-
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
Table 2: Spill Cleanup Procedure
| Step | Action |
| 1. Evacuate and Ventilate | Clear the immediate area of all personnel and ensure adequate ventilation. |
| 2. Containment | For a solid spill, carefully sweep or scoop the material to avoid generating dust.[4] For larger spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[2][4] |
| 3. Collection | Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[4] |
| 4. Decontamination | Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4] |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps from handling to final disposal.
Figure 1. Disposal Workflow for this compound
References
- 1. This compound | C7H3ClN4 | CID 295901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ethz.ch [ethz.ch]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Amino-6-chloropyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-chloropyridine-3,5-dicarbonitrile (CAS No. 51768-01-5). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a potentially hazardous chemical. The following table summarizes its GHS classification, providing a clear overview of the associated risks.[1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
|
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
|
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
|
Organic nitrile compounds, in general, are toxic and can be metabolized in the body to release cyanide.[2] Therefore, it is crucial to prevent exposure through all routes, including skin contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This selection is based on the potential hazards and routes of exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5-mil thickness). Consider double-gloving for extended operations. | Protects against dermal absorption, which is a significant risk. Nitrile provides good splash protection against a range of chemicals.[1][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Prevents eye irritation and serious eye damage from splashes or airborne particles. |
| Skin and Body Protection | A flame-resistant lab coat worn over full-length pants and closed-toe shoes. | Protects skin from contamination and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the risk of inhaling harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily available within the designated area.
2. Weighing and Transfer:
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent the dispersal of dust.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust. If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
3. During the Experiment:
-
Constant Vigilance: Continuously monitor the experiment for any signs of unexpected reactions.
-
Maintain Containment: Keep all containers with the compound sealed when not in use.
-
Avoid Cross-Contamination: Do not use the same equipment for other chemicals without proper cleaning.
4. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS office immediately.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
